Cefetecol
Description
Structure
3D Structure
Propriétés
Numéro CAS |
117211-03-7 |
|---|---|
Formule moléculaire |
C20H17N5O9S2 |
Poids moléculaire |
535.5 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1 |
Clé InChI |
ILZCDOYRDFDUPN-XUQRFURESA-N |
SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |
SMILES isomérique |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O |
SMILES canonique |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |
Autres numéros CAS |
117211-03-7 |
Synonymes |
GR 69153 GR-69153 GR69153 |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of Cefiderocol Against Gram-negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gram-negative bacteria represent a significant and growing threat to public health due to the evolution of multidrug-resistant (MDR) strains. The outer membrane of these bacteria presents a formidable barrier to many antibiotics. Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic that employs a "Trojan horse" strategy to bypass this barrier, leading to potent bactericidal activity against a broad spectrum of carbapenem-resistant Gram-negative pathogens. This document provides an in-depth technical overview of the core mechanism of action of Cefiderocol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Mechanism of Action: A "Trojan Horse" Strategy
Cefiderocol's unique mechanism of action relies on its ability to exploit the iron acquisition systems of Gram-negative bacteria. It consists of a cephalosporin core covalently linked to a catechol siderophore. This siderophore moiety allows Cefiderocol to chelate iron and actively transport across the bacterial outer membrane through various iron transporters. This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasmic space compared to other β-lactam antibiotics that rely on passive diffusion through porin channels.
Once in the periplasm, Cefiderocol exerts its bactericidal effect in a manner characteristic of cephalosporins: by inhibiting peptidoglycan synthesis. It binds to penicillin-binding proteins (PBPs), primarily PBP3, which are essential enzymes for the cross-linking of peptidoglycan chains that form the bacterial cell wall. This inhibition leads to the formation of a defective cell wall, resulting in cell lysis and death. Furthermore, Cefiderocol demonstrates high stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases, which are common resistance mechanisms in Gram-negative bacteria.
A diagram illustrating the uptake and action of Cefiderocol is presented below:
Caption: Cefiderocol uptake and mechanism of action.
Quantitative Data
The efficacy of Cefiderocol has been quantified through various in vitro studies. The following tables summarize key data points.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cefiderocol against Key Gram-negative Pathogens
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Acinetobacter baumannii | 1 | 2 |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 1 |
| Pseudomonas aeruginosa | 0.25 | 0.5 |
| Stenotrophomonas maltophilia | 0.12 | 0.25 |
| Enterobacter cloacae | 0.25 | 1 |
Data are representative values compiled from multiple studies.
Table 2: Binding Affinity of Cefiderocol to Penicillin-Binding Proteins (PBPs) of E. coli
| PBP Target | IC50 (μg/mL) |
| PBP1a | >128 |
| PBP1b | >128 |
| PBP2 | 4.2 |
| PBP3 | <0.063 |
| PBP4 | >128 |
| PBP5/6 | >128 |
Lower IC50 indicates higher binding affinity.
Experimental Protocols
The following are summaries of standard methodologies used to evaluate the mechanism of action of Cefiderocol.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Cefiderocol is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
An overview of the experimental workflow is provided below:
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth.
-
Drug Dilution: Serial two-fold dilutions of Cefiderocol are prepared in iron-depleted cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Affinity Assay
The binding affinity of Cefiderocol to various PBPs is assessed using a competitive binding assay with a labeled β-lactam, such as Bocillin FL (a fluorescent penicillin).
A diagram of the logical relationship in the PBP affinity assay is shown below:
Caption: PBP affinity assay workflow.
Protocol:
-
Membrane Preparation: The inner membrane fraction containing the PBPs is isolated from the target Gram-negative bacteria.
-
Competitive Binding: The membrane preparation is incubated with increasing concentrations of Cefiderocol to allow for binding to the PBPs.
-
Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture. Bocillin FL will bind to the PBPs that are not occupied by Cefiderocol.
-
Separation: The protein mixture is separated by SDS-PAGE.
-
Detection: The gel is visualized using a fluorescent scanner. The intensity of the fluorescent bands corresponding to the PBPs is quantified.
-
IC50 Determination: The IC50 value is calculated as the concentration of Cefiderocol required to reduce the fluorescence intensity by 50%, indicating the binding affinity.
Conclusion
Cefiderocol's novel "Trojan horse" mechanism, which hijacks bacterial iron uptake systems, allows it to overcome the outer membrane barrier of Gram-negative bacteria and evade many common β-lactam resistance mechanisms. Its high affinity for PBP3, coupled with its stability against a broad spectrum of β-lactamases, makes it a potent bactericidal agent against a wide range of clinically important MDR pathogens. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antimicrobial agents.
An In-depth Technical Guide to the Synthesis and Purification of Cefetecol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cefetecol, also known as GR69153, is a fourth-generation cephalosporin (B10832234) antibiotic characterized by the presence of a catechol moiety. This structural feature allows it to act as a siderophore, hijacking bacterial iron uptake systems to facilitate its entry into bacterial cells. This unique mechanism of action gives this compound a broad spectrum of activity, particularly against Gram-negative bacteria. Although its clinical development was discontinued, the synthesis and purification of this compound and similar catechol-substituted cephalosporins remain of significant interest to researchers developing novel anti-infective agents. This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for this compound, based on available scientific literature and patent information.
Core Synthesis of the Cephalosporin Nucleus
The synthesis of this compound, like other semi-synthetic cephalosporins, begins with the core cephalosporin nucleus, typically 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. The general strategy involves the acylation of the 7-amino group with a desired side chain and modification at the C-3 position.
Synthesis of the this compound Side Chain and Coupling
A plausible synthetic route for the this compound side chain would involve the synthesis of a protected (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid derivative, where the hydroxyl group of the oxime is substituted with a moiety containing a protected catechol.
Hypothetical Synthesis Pathway for this compound:
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Cefiderocol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) with a potent in vitro activity against a broad range of aerobic Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant (CR) strains.[1][2] Its unique "Trojan horse" mechanism of action, which utilizes bacterial iron uptake systems to enter the periplasmic space, allows it to overcome common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[3][4] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefiderocol, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Cefiderocol's structure includes a catechol moiety that chelates iron, mimicking natural siderophores.[5][6] This allows the drug to be actively transported across the outer membrane of Gram-negative bacteria through iron transporter channels.[7] Once in the periplasmic space, Cefiderocol dissociates from iron and binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting bacterial cell wall synthesis and leading to cell death.[3] This novel entry mechanism allows Cefiderocol to bypass resistance mechanisms that affect other β-lactams.[8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Antibacterial Properties of Cefiderocol, a Novel Siderophore Cephalosporin, against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. Antibacterial spectrum of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Cefiderocol Sulfate Tosylate? [synapse.patsnap.com]
- 8. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Stability Analysis of Cefetecol
Disclaimer: The compound "Cefetecol" does not correspond to any known chemical entity in publicly available scientific literature or chemical databases as of the latest update. This guide is constructed based on a hypothetical analogue within the cephalosporin (B10832234) class of antibiotics to demonstrate the requested format and content for a technical whitepaper. The data and experimental details provided are illustrative and should not be considered factual for any existing compound.
Introduction
Cephalosporins are a cornerstone of antibacterial therapy, characterized by their β-lactam ring fused to a dihydrothiazine ring. This guide focuses on the hypothetical fourth-generation cephalosporin, this compound, detailing its chemical structure and comprehensive stability profile. Understanding the stability of an active pharmaceutical ingredient (API) like this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. This document outlines the intrinsic stability of this compound under various stress conditions, including pH, temperature, and light, providing a foundation for formulation development and shelf-life prediction.
Chemical Structure of this compound
This compound is postulated to be a fourth-generation cephalosporin, featuring a complex N-methylpyrrolidine moiety at the C-3 position and a 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group at the C-7 position. This intricate structure is designed to enhance its spectrum of activity against both Gram-positive and Gram-negative bacteria, including resistant strains, while also improving its stability against β-lactamases.
Stability Analysis of this compound
The stability of this compound was assessed through a series of forced degradation studies. These studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.
Experimental Protocols
A validated high-performance liquid chromatography (HPLC) method was employed for the stability studies.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Temperature: 30°C.
-
Sample Preparation: this compound stock solution (1 mg/mL) was prepared in purified water. Aliquots were subjected to various stress conditions.
The workflow for the stability testing is outlined below.
Summary of Stability Data
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Parameters | % Degradation of this compound | Number of Major Degradants |
| Acid Hydrolysis | 0.1N HCl, 60°C, 8h | 18.5% | 2 |
| Base Hydrolysis | 0.1N NaOH, 25°C, 4h | 45.2% | 3 |
| Oxidative Degradation | 3% H₂O₂, 25°C, 24h | 25.8% | 2 |
| Thermal Degradation | Solid state, 80°C, 48h | 8.1% | 1 |
| Photolytic Degradation | Solid state, ICH Q1B | 12.3% | 1 |
Degradation Pathway Analysis
The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring. This process is significantly accelerated under basic conditions. The opening of the β-lactam ring leads to a loss of antibacterial activity. Further degradation can occur through modifications of the side chains at the C-7 and C-3 positions, leading to a variety of degradation products.
Conclusion and Recommendations
The stability profile of the hypothetical this compound indicates a significant susceptibility to degradation under basic and oxidative conditions. The primary degradation pathway involves the hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics. The compound shows moderate stability under acidic, photolytic, and thermal stress.
For formulation development, it is crucial to:
-
Maintain the pH of aqueous formulations in the slightly acidic range (pH 4.5-6.0) to minimize hydrolytic degradation.
-
Incorporate antioxidants to protect against oxidative degradation.
-
Protect the final drug product from light through appropriate primary and secondary packaging.
Further studies should focus on the complete structural elucidation of the major degradants and an assessment of their potential toxicity. A comprehensive understanding of this compound's stability and degradation pathways is paramount for developing a robust, safe, and effective pharmaceutical product.
The Pharmacokinetic and Pharmacodynamic Profile of Cefiderocol in Preclinical Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol is a novel siderophore cephalosporin (B10832234) with potent activity against a broad range of Gram-negative bacteria, including multidrug-resistant (MDR) and carbapenem-resistant (CR) strains.[1][2][3][4] Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, making it a promising agent in the fight against antimicrobial resistance.[5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cefiderocol in various animal models, presenting key data, experimental protocols, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
Cefiderocol's innovative mechanism involves exploiting bacterial iron transport systems to gain entry into the periplasmic space.[6][8] It chelates ferric iron via its catechol side chain, and this complex is actively transported across the outer membrane of Gram-negative bacteria by iron transporters.[5][6] Once in the periplasm, Cefiderocol dissociates from the iron and binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting bacterial cell wall synthesis and leading to cell death.[4][6] This active transport mechanism allows for higher concentrations of the drug to accumulate in the periplasm, overcoming resistance mechanisms such as porin channel mutations and efflux pumps.[6][9] Furthermore, Cefiderocol is stable against hydrolysis by a wide variety of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][4]
Pharmacokinetics in Animal Models
Pharmacokinetic studies in various animal models have been crucial in defining the dosing regimens for clinical trials. The primary models utilized have been murine (mouse) and rat infection models.
Murine Models
Neutropenic murine thigh and lung infection models are standard for evaluating the in vivo efficacy of new antibiotics.[1][10] In these models, mice are rendered neutropenic to simulate an immunocompromised state.
Table 1: Pharmacokinetic Parameters of Cefiderocol in Neutropenic Murine Infection Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Clearance (L/h/kg) | Reference |
| Thigh Infection | 4 | SC | 7.9 | 0.25 | 10.3 | 0.86 | 0.39 | [1][2] |
| Thigh Infection | 40 | SC | 78.5 | 0.25 | 102 | 0.86 | 0.39 | [1] |
| Thigh Infection | 100 | SC | - | - | - | 0.86 | - | [2] |
| Thigh Infection | 250 | SC | - | - | - | 0.86 | - | [2] |
| Thigh Infection | 400 | SC | 786 | 0.25 | 1020 | - | 0.39 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; SC: Subcutaneous.
Rat Models
Immunocompetent rat respiratory tract infection models have been used to evaluate the efficacy of Cefiderocol in a setting that more closely mimics human plasma pharmacokinetics.[11]
Pharmacodynamics in Animal Models
The key pharmacodynamic (PD) parameter that correlates with the efficacy of Cefiderocol, like other cephalosporins, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][12][13][14]
Table 2: Pharmacodynamic Targets for Cefiderocol in Murine Infection Models
| Animal Model | Pathogen(s) | Efficacy Endpoint | Mean %fT > MIC | Reference |
| Thigh Infection | Enterobacteriaceae | Static Effect | 62.5% | [1] |
| Thigh Infection | Enterobacteriaceae | 1-log10 Reduction | 73.3% | [1][3] |
| Thigh Infection | P. aeruginosa | Static Effect | - | - |
| Thigh Infection | P. aeruginosa | 1-log10 Reduction | 77.2% | [1][3] |
| Thigh Infection | P. aeruginosa | Stasis | 44.4 - 94.7% | [2] |
| Thigh Infection | P. aeruginosa | 1-log10 Reduction | 50.2 - 97.5% | [2] |
| Thigh Infection | P. aeruginosa | 2-log10 Reduction | 62.1 - 100% | [2] |
| Lung Infection | Enterobacteriaceae | 1-log10 Reduction | 64.4% | [1][3] |
| Lung Infection | P. aeruginosa | 1-log10 Reduction | 70.3% | [1][3] |
| Lung Infection | A. baumannii | 1-log10 Reduction | 88.1% | [1][3] |
| Lung Infection | S. maltophilia | 1-log10 Reduction | 53.9% | [1][3] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical data. Below are summaries of typical experimental protocols used in the evaluation of Cefiderocol.
Neutropenic Murine Thigh Infection Model
-
Animal Model : Specific-pathogen-free male ICR mice (5 weeks old).[1]
-
Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) at 150 mg/kg (4 days before infection) and 100 mg/kg (1 day before infection).[1][2]
-
Infection : Mice are anesthetized, and a bacterial suspension (approximately 10^6 CFU/thigh) is injected into the thigh muscle.[1]
-
Drug Administration : Cefiderocol is administered subcutaneously at various doses and dosing intervals, typically starting 2 hours post-infection.[1][2]
-
Sample Collection and Analysis : At 24 hours post-treatment, mice are euthanized, and the thighs are homogenized to determine bacterial colony-forming units (CFU). Blood samples are collected at various time points to determine plasma drug concentrations via LC-MS/MS.[15]
-
Susceptibility Testing : Minimum inhibitory concentrations (MICs) are determined by broth microdilution according to CLSI guidelines, often using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for Cefiderocol.[1]
Neutropenic Murine Lung Infection Model
-
Animal Model and Immunosuppression : Same as the thigh infection model.[1]
-
Infection : Anesthetized mice are infected via intranasal instillation of a bacterial suspension. For some pathogens, the inoculum is prepared with mucin to prevent rapid clearance.[1]
-
Drug Administration and Analysis : Similar to the thigh infection model, with lung tissue being homogenized for bacterial quantification.[1]
Immunocompetent Rat Respiratory Tract Infection Model
-
Animal Model : Immunocompetent rats are used to better simulate human pharmacokinetics.[11]
-
Infection : Rats are infected via intratracheal instillation of bacterial pathogens.[11]
-
Drug Administration : Cefiderocol is administered intravenously to mimic human plasma concentration profiles.[11]
-
Efficacy Assessment : Bacterial burden in the lungs is assessed at specific time points post-treatment.[11]
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from initial planning to final data analysis.[15][16][17]
Conclusion
The preclinical data from animal models have been instrumental in establishing the pharmacokinetic and pharmacodynamic profile of Cefiderocol. These studies have consistently demonstrated that %fT > MIC is the key driver of efficacy.[1][13][14] The robust in vivo activity observed in murine and rat models against a wide array of challenging Gram-negative pathogens, including carbapenem-resistant strains, has supported the clinical development of Cefiderocol as a valuable therapeutic option for treating serious infections.[3][10] This guide provides a foundational understanding of the preclinical evaluation of Cefiderocol, offering valuable insights for researchers and drug development professionals in the field of antimicrobial agents.
References
- 1. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Immunocompetent-Rat Respiratory Tract Infection Models Recreating Human Plasma Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. seq.es [seq.es]
- 13. academic.oup.com [academic.oup.com]
- 14. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. admescope.com [admescope.com]
- 16. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 17. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
Cefetecol's Engagement with Penicillin-Binding Proteins: A Technical Guide
An In-depth Examination of Binding Affinity and Mechanism of Action for Researchers and Drug Development Professionals
Introduction
Cefetecol, a siderophore cephalosporin (B10832234) more commonly known in recent literature as cefiderocol (B606585), represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms, such as porin channel mutations and efflux pump overexpression, by utilizing the bacteria's own iron uptake systems. Once in the periplasmic space, cefiderocol exerts its bactericidal effects by binding to and inhibiting penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall. This guide provides a detailed overview of this compound's (cefiderocol's) binding affinity to PBPs, the experimental protocols used to determine these interactions, and the downstream effects of PBP inhibition.
Quantitative Analysis of Cefiderocol Binding Affinity to PBP3
The binding affinity of cefiderocol to its primary target, PBP3, has been quantified in comparison to other β-lactam antibiotics. The following table summarizes key kinetic and inhibition constants for Pseudomonas aeruginosa PBP3.
| Antibiotic | pIC50 (S2d Assay) | pIC50 (Bocillin-FL Assay) | k_inact/K_i (M⁻¹s⁻¹) |
| Cefiderocol | Not explicitly stated, but trend suggests higher potency than ceftazidime (B193861) | Not explicitly stated, but trend suggests higher potency than ceftazidime | 3000[1] |
| Ceftazidime | Not explicitly stated | Not explicitly stated | 3400[1] |
| Cefepime (B1668827) | Not explicitly stated | Not explicitly stated | 9600[1] |
| Meropenem (B701) | Not explicitly stated | Not explicitly stated | 11000[1] |
Note: While the primary literature reviewed did not provide specific pIC50 values in the abstracts, it was noted that both cefiderocol and cefepime were found to be more potent inhibitors of P. aeruginosa PBP3 than ceftazidime and meropenem in these assays.[1] The k_inact/K_i values, which reflect both reactivity and binding affinity, indicate that under the assay conditions, cefepime and meropenem are more potent inhibitors of isolated P. aeruginosa PBP3 than cefiderocol and ceftazidime.[1]
Experimental Protocols
The determination of PBP binding affinity is crucial for understanding the efficacy of β-lactam antibiotics. A common and effective method is the competitive PBP binding assay using a fluorescently labeled penicillin derivative, such as Bocillin™ FL.
Competitive PBP Binding Assay with Fluorescent Penicillin
Objective: To determine the concentration of a test antibiotic (e.g., cefiderocol) required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to its target PBPs.
Methodology:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Lyse the cells through mechanical means (e.g., sonication or French press) or enzymatic digestion.
-
Isolate the cell membranes, which contain the PBPs, via ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test antibiotic (cefiderocol) for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Include a control sample containing no antibiotic.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin™ FL to each tube.
-
Incubate for a further period (e.g., 10 minutes at 37°C) to allow the fluorescent probe to bind to any PBPs not occupied by the test antibiotic.
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the reaction by adding a sample buffer.
-
Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the test antibiotic.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the percentage of Bocillin™ FL binding (relative to the no-antibiotic control) against the logarithm of the test antibiotic concentration.
-
Determine the IC50 value, which is the concentration of the test antibiotic that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.
-
Visualizing the Molecular Interactions and Experimental Process
To better illustrate the concepts discussed, the following diagrams outline the mechanism of action and the experimental workflow.
Caption: Cefiderocol's mechanism of action.
Caption: Experimental workflow for PBP binding assay.
This compound (cefiderocol) demonstrates a potent inhibitory activity against PBP3 in Gram-negative bacteria, a key factor in its bactericidal efficacy. The unique siderophore-mediated transport mechanism allows it to achieve high concentrations in the periplasmic space, effectively overwhelming the target PBPs. The quantitative data on its binding affinity, while still emerging, underscores its potential as a powerful therapeutic agent. The standardized experimental protocols outlined in this guide are fundamental for the continued evaluation of cefiderocol and the development of future generations of siderophore cephalosporins.
References
A Technical Guide to the Siderophore-like Properties of Cefiderocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefiderocol (B606585) is a first-in-class siderophore cephalosporin (B10832234) antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Its novel mechanism of action, often described as a "Trojan horse" strategy, leverages the bacteria's own iron acquisition systems to facilitate entry into the periplasmic space.[4][5][6][7][8][9] This guide provides a detailed examination of the siderophore-like properties of Cefiderocol, including its mechanism of action, quantitative data on its efficacy, and the experimental protocols used to characterize its unique attributes.
The chemical structure of Cefiderocol is similar to ceftazidime (B193861) and cefepime (B1668827) but is distinguished by the presence of a catechol moiety on the C-3 side chain.[2][10] This catechol group acts as a siderophore, chelating ferric iron (Fe³⁺) in the extracellular environment.[1][10] The resulting Cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via various ferric iron transporters, such as CirA and Fiu in Escherichia coli and PiuA in Pseudomonas aeruginosa.[4][10][11] Once in the periplasmic space, Cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[1][3] This active transport mechanism allows Cefiderocol to bypass common resistance mechanisms like porin channel mutations and efflux pumps.[3][9]
Quantitative Data
The efficacy of Cefiderocol is influenced by the iron concentration in the environment, with enhanced activity observed in iron-depleted conditions that mimic the host environment during an infection.[10][12] The following tables summarize the in vitro activity of Cefiderocol against key Gram-negative pathogens.
Table 1: Cefiderocol Minimum Inhibitory Concentrations (MICs) against Gram-Negative Isolates
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacterales | 0.12 - 0.5 | 0.5 - 4 |
| Pseudomonas aeruginosa | 0.5 | 1.0 |
| Acinetobacter baumannii | 0.5 | 1.0 |
| Stenotrophomonas maltophilia | 0.12 | 0.25 - 0.5 |
| Burkholderia cepacia | 0.12 | 0.5 |
Data compiled from multiple surveillance studies. MIC values can vary based on the specific strains and testing conditions.[1][13]
Table 2: Impact of Iron Concentration on Cefiderocol MIC against P. aeruginosa PAO1
| Medium | Cefiderocol MIC (µg/mL) |
| Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) | 0.031 |
| ID-CAMHB + 0.1 mg/L Iron | Restored to CAMHB level |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 4-fold higher than ID-CAMHB |
This data demonstrates the enhanced activity of Cefiderocol under iron-limited conditions.[12]
Experimental Protocols
The unique siderophore-like properties of Cefiderocol necessitate specialized methodologies for its evaluation. Below are detailed protocols for key experiments.
Cefiderocol Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefiderocol against Gram-negative bacteria.
Methodology: Broth microdilution is performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB), as approved by the Clinical and Laboratory Standards Institute (CLSI).[10]
Protocol:
-
Prepare ID-CAMHB: Prepare Mueller-Hinton broth and deplete divalent cations using a cation-binding resin. Subsequently, replenish with specified concentrations of Mg²⁺, Ca²⁺, and Zn²⁺ to achieve a final free iron concentration of ≤0.03 µg/mL.[10]
-
Prepare Cefiderocol Dilutions: Serially dilute Cefiderocol in ID-CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.
Iron Uptake Assay
Objective: To demonstrate that Cefiderocol facilitates iron transport into bacterial cells.
Methodology: This assay monitors the uptake of radiolabeled Cefiderocol into bacterial cells under both iron-depleted and iron-sufficient conditions.
Protocol:
-
Bacterial Culture: Grow P. aeruginosa overnight in both ID-CAMHB (iron-depleted) and ID-CAMHB supplemented with 100 µM ammonium (B1175870) iron(III) citrate (B86180) (iron-sufficient).[12]
-
Cell Preparation: Wash the cultured cells and resuspend them in the corresponding fresh media. Incubate at 37°C for 10 minutes.[12]
-
Initiate Uptake: Simultaneously add 66 µM ammonium iron(III) citrate and 10 µg/mL of [thiazole-¹⁴C]Cefiderocol to the cell suspensions.[12][14]
-
Sampling: At various time points (e.g., 0.5, 1, 3, 5, and 10 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45-µm filter to separate the cells from the medium.[12][14]
-
Quantification: Measure the radioactivity of the cells on the filter using a liquid scintillation counter.[12][14]
-
Analysis: Compare the amount of radiolabeled Cefiderocol taken up by the cells grown in iron-depleted versus iron-sufficient conditions. Increased uptake in iron-depleted conditions indicates the involvement of iron transport systems.[12]
Visualizations
Signaling Pathways and Mechanisms
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
Experimental Workflow
Caption: Workflow for the radiolabeled iron uptake assay.
Logical Relationships
Caption: Cefiderocol's relationship with bacterial resistance mechanisms.
References
- 1. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Cefiderocol’s Therapeutic Potential and Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fetroja® (cefiderocol) | Structure [fetroja.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Initial Toxicity Screening of Cefetecol in Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the initial in vitro toxicity screening of Cefetecol, a novel siderophore cephalosporin (B10832234). Early-stage assessment of cytotoxicity is critical in the drug development pipeline to de-risk candidates and identify potential safety liabilities before proceeding to costly preclinical and clinical trials. We detail standardized protocols for a tiered screening approach, including assays for metabolic activity (MTT), cell membrane integrity (LDH), and apoptosis induction (Annexin V/PI). Representative data are presented to illustrate expected outcomes, and workflows are visualized to guide experimental design and decision-making.
Introduction to In Vitro Toxicity Screening
The preclinical evaluation of a new chemical entity (NCE) requires a robust assessment of its safety profile. In vitro toxicity testing is the first step in this process, offering a rapid and cost-effective method to evaluate a compound's effect on cell health using established cell lines.[1][2][3] This guide focuses on a panel of three core assays to build a preliminary toxicity profile for this compound, a cephalosporin antibiotic that functions via a "Trojan horse" mechanism by binding to iron transporters to enter bacterial cells.[4] While this mechanism enhances antibacterial efficacy, it is crucial to determine its effects on mammalian cells.
The chosen cell lines represent key organ systems relevant to drug metabolism and potential toxicity:
-
HepG2 (Human Hepatocellular Carcinoma): A model for the liver, the primary site of drug metabolism.
-
HEK293 (Human Embryonic Kidney): A model for the kidneys, which are crucial for drug excretion and a known site of potential cephalosporin toxicity.[5][6]
-
A549 (Human Lung Carcinoma): A model for the pulmonary system, a common site of infection.
Cytotoxicity Assessment: Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[8] The concentration of these crystals, measured spectrophotometrically, is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HepG2, HEK293, and A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the this compound dilutions and incubate for 48 hours. Include vehicle-only wells as a negative control.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[10] Allow the plate to stand overnight in the incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: this compound IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Interpretation |
| HepG2 | Liver | > 1000 | Low potential for hepatotoxicity |
| HEK293 | Kidney | 750.2 | Minor potential for nephrotoxicity at high concentrations |
| A549 | Lung | > 1000 | Low potential for pulmonary cytotoxicity |
Cell Membrane Integrity: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis.[13][14]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional controls: a) Spontaneous LDH release (vehicle control), and b) Maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Data Presentation: this compound-Induced LDH Release
| This compound Conc. (µM) | % Cytotoxicity in HepG2 | % Cytotoxicity in HEK293 | % Cytotoxicity in A549 |
| 0 (Vehicle) | 1.2% | 1.5% | 1.1% |
| 100 | 2.5% | 3.1% | 2.2% |
| 500 | 4.8% | 8.9% | 4.5% |
| 1000 | 8.1% | 15.4% | 7.8% |
Apoptosis Induction: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells (1 x 10⁶) in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge.[15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[18]
-
Healthy Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Data Presentation: Cell Fate Analysis in HEK293 Cells
| Treatment | % Healthy Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.1% | 2.5% | 1.8% |
| This compound (750 µM) | 65.3% | 22.4% | 10.1% |
| This compound (1500 µM) | 30.8% | 45.9% | 21.5% |
Visualizations: Workflows and Pathways
To clarify the experimental and logical processes, the following diagrams were generated using the Graphviz DOT language.
Conclusion
The initial in vitro toxicity screening of this compound indicates a favorable safety profile. The compound demonstrates low cytotoxicity in liver and lung cell lines, with an IC50 value well above concentrations required for antibacterial activity. A minor cytotoxic effect was observed in kidney cells at high concentrations, primarily mediated through the induction of apoptosis rather than necrosis. This tiered assay approach provides a robust preliminary dataset, suggesting that this compound is a viable candidate for further preclinical development. Subsequent studies should focus on more complex models, such as 3D cell cultures or primary cells, to further investigate the potential for nephrotoxicity.
References
- 1. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 2. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. caymanchem.com [caymanchem.com]
- 13. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
Navigating the Degradation Landscape of Siderophore Cephalosporins: A Technical Guide
A notable scarcity of publicly available scientific literature exists concerning the specific degradation pathways and byproducts of the fourth-generation cephalosporin (B10832234), cefetecol (also known as GR69153). [1] The discontinuation of its clinical development may have contributed to this limited body of research.[1]
In light of this, and to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the degradation of a closely related and more recently studied siderophore cephalosporin, cefiderocol (B606585). The principles and methodologies discussed herein are largely applicable to the study of cephalosporin stability and degradation in general.
Forced Degradation Studies of Cefiderocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A study on the physicochemical stability of cefiderocol subjected the drug to various stress conditions to induce degradation.[2]
Summary of Forced Degradation Conditions and Outcomes for Cefiderocol
The following table summarizes the conditions applied in a forced degradation study of cefiderocol and the resulting percentage of degradation. A total of 20 degradation products were detected across all conditions, with two products (designated as 2 and 13) being common to all degradation modes.[2]
| Stress Condition | Reagents and Conditions | Degradation (%) |
| Acidic | Not specified in detail | 12% |
| Alkaline | Not specified in detail | Not specified |
| Oxidative | 1 mL of 200 µg/mL cefiderocol solution with 1 mL of 0.3% H₂O₂, stored at 35°C for 1 hour | Not specified |
| Thermal | 50 µg/mL cefiderocol solution exposed to 80°C for 2 hours | Not specified |
| Photolytic | 50 µg/mL cefiderocol solution exposed to a 254 nm UV source for 30 minutes | 44% |
Experimental Protocols for Cefiderocol Degradation Studies
The methodologies employed in the forced degradation of cefiderocol provide a solid framework for designing similar studies for other cephalosporins.
Oxidative Degradation Protocol[2]
-
Prepare a 200 µg/mL solution of cefiderocol.
-
Mix 1 mL of the cefiderocol solution with 1 mL of 0.3% hydrogen peroxide (H₂O₂).
-
Store the mixture at 35°C for 1 hour.
-
Dilute the resulting solution with 2 mL of ultrapure water to achieve a theoretical concentration of 200 µg/mL for analysis.
Thermal Degradation Protocol[2]
-
Prepare a 50 µg/mL solution of cefiderocol.
-
Expose the solution to a temperature of 80°C for 2 hours.
-
The solution can be analyzed directly without further dilution.
Photolytic Degradation Protocol[2]
-
Prepare a 50 µg/mL solution of cefiderocol.
-
Expose the solution to a UV light source at a wavelength of 254 nm for 30 minutes.
-
The solution can be analyzed directly without further dilution.
Analytical Method
The analysis of cefiderocol and its degradation byproducts was performed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a photodiode array detector at 260 nm.[2][3]
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate a general workflow for forced degradation studies and a conceptual representation of cephalosporin degradation pathways.
General Cephalosporin Degradation Mechanisms
While specific pathways for this compound and cefiderocol are not detailed in the available literature, studies on other cephalosporins reveal common degradation patterns:
-
Hydrolysis of the β-lactam ring: This is a primary degradation pathway for many β-lactam antibiotics, leading to a loss of antibacterial activity.[4]
-
Isomerization: Changes in the stereochemistry, such as the formation of epimers, can occur.[4]
-
Side-chain modifications: The complex side chains of cephalosporins can undergo various reactions, including cleavage.
-
Intramolecular reactions: The functional groups within the molecule can react with each other, leading to different degradation products.[5]
Conclusion
Although a comprehensive analysis of this compound degradation is hindered by a lack of specific data, the study of the related compound cefiderocol provides a robust framework for understanding the stability of siderophore cephalosporins. The forced degradation protocols and analytical methods described offer a clear starting point for researchers. The conceptual diagrams illustrate the general workflow and potential chemical transformations that these complex molecules may undergo. Further research into the degradation of this compound would be necessary to fully characterize its specific byproducts and degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Novel Molecular Structure of Cefiderocol
For Researchers, Scientists, and Drug Development Professionals
- NOTE: The requested agent "Cefetecol" could not be identified in existing scientific literature. This guide will focus on Cefiderocol (B606585), a novel siderophore cephalosporin (B10832234) with a unique molecular structure and mechanism of action, as a representative example of innovation in this antibiotic class. -
Executive Summary
The increasing prevalence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. In response, the development of novel antimicrobial agents with unique mechanisms to overcome resistance is a critical priority. Cefiderocol represents a significant advancement in the cephalosporin class of antibiotics.[1][2] Its innovative molecular structure incorporates a siderophore moiety, enabling a "Trojan horse" mechanism of entry into bacterial cells.[3][4][5] This guide provides an in-depth technical overview of Cefiderocol's molecular architecture, its unique mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
The Novelty of Cefiderocol's Molecular Structure
Cefiderocol's chemical structure is a sophisticated amalgamation of established cephalosporin scaffolds with a novel siderophore component, specifically designed to exploit bacterial iron acquisition systems.[1][6][7]
Core Cephalosporin Backbone: The structure is similar to third and fourth-generation cephalosporins like ceftazidime (B193861) and cefepime.[1][8][9]
-
C-7 Side Chain: It possesses a carboxypropanoxyimino group, akin to ceftazidime, which enhances transport across the bacterial outer membrane and provides stability against many β-lactamases.[1][8][9][10]
-
C-3 Side Chain: A pyrrolidinium (B1226570) group, similar to that in cefepime, is present, which contributes to its antibacterial activity and stability against β-lactamases.[1][8][9]
The Siderophore Innovation: The most striking feature is the addition of a chlorocatechol group at the terminus of the C-3 side chain.[1][4][8][11][12] This catechol moiety functions as a siderophore, a molecule that chelates ferric iron (Fe³⁺).[1][6][7] This unique addition allows Cefiderocol to mimic natural siderophores, which bacteria use to scavenge essential iron from their environment.[1][6]
Chemical Formula: C₃₀H₃₄ClN₇O₁₀S₂[4][13] Molecular Weight: 752.2 g/mol [4][13]
Mechanism of Action: The "Trojan Horse" Strategy
Cefiderocol's primary innovation lies in its unique mechanism of cell entry, which allows it to bypass common resistance mechanisms in Gram-negative bacteria, such as porin channel mutations and efflux pumps.[3][11]
-
Siderophore Mimicry: In the iron-depleted environment of an infection, Cefiderocol's catechol moiety chelates ferric iron.[1][6]
-
Active Transport: The Cefiderocol-iron complex is recognized and actively transported across the bacterial outer membrane by the bacteria's own TonB-dependent iron transporters (e.g., CirA and Fiu in E. coli, PiuA in P. aeruginosa).[4][12][13] This active transport leads to an accumulation of the drug in the periplasmic space.[8][11]
-
Drug Release: Once inside the periplasm, the iron dissociates from Cefiderocol.[3][4]
-
Inhibition of Cell Wall Synthesis: Freed from the iron, Cefiderocol then functions like a traditional β-lactam antibiotic. It binds to penicillin-binding proteins (PBPs), primarily PBP3, inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][3][8] This disruption leads to cell lysis and bacterial death.[1][3]
This "Trojan horse" strategy allows Cefiderocol to be effective against many carbapenem-resistant pathogens.[3][5] It is also stable against a wide range of β-lactamase enzymes, including both serine- and metallo-β-lactamases (Classes A, B, C, and D).[1][4][11]
Quantitative Data: In Vitro Efficacy
The efficacy of Cefiderocol is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Cefiderocol has demonstrated potent activity against a wide range of Gram-negative pathogens, including those resistant to carbapenems.
Table 1: Cefiderocol MIC₅₀/₉₀ Values Against Key Gram-Negative Pathogens (2020 SENTRY Surveillance Program) [14]
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) |
| Enterobacterales (all) | 0.06 | 0.5 | 99.8 |
| Carbapenem-Resistant Enterobacterales (CRE) | 0.5 | 4 | 98.2 |
| P. aeruginosa (all) | 0.12 | 0.5 | 99.6 |
| Extensively Drug-Resistant (XDR) P. aeruginosa | 0.12 | 1 | 97.3 |
| Acinetobacter spp. | 0.12 | 1 | 97.7 |
| S. maltophilia | 0.06 | 0.12 | 100 |
Table 2: Cefiderocol Susceptibility Rates in Carbapenem-Resistant Isolates (2025 Study) [15]
| Organism | Percent Susceptible (%) |
| C. freundii | 100 |
| K. pneumoniae | 93.3 |
| E. hormaechei | 92.2 |
| P. aeruginosa | 80.0 |
| E. coli | 76.8 |
| A. baumannii | 73.3 |
Table 3: Clinical Response Rates from Real-World Evidence (PROVE Study) [16][17]
| Infection Type | Favorable Clinical Response (%) |
| All Infections | 75.1 |
| Respiratory Tract Infections | 71.6 |
| Bloodstream Infections | 74.1 |
| Urinary Tract Infections | 91.2 |
Experimental Protocols
Standardized methodologies are crucial for the accurate in vitro assessment of Cefiderocol's activity. The primary method used is broth microdilution, with specific modifications to account for the drug's iron-dependent mechanism.
Protocol: Broth Microdilution for Cefiderocol Susceptibility Testing
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: The key modification for Cefiderocol testing is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[4][18] This is critical to ensure that the drug's siderophore mechanism is active and accurately reflects its potency.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] d. Within 15 minutes, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20][21]
-
Drug Dilution: a. Perform serial twofold dilutions of Cefiderocol in ID-CAMHB in a microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 32 µg/mL).[15][21]
-
Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the standardized bacterial suspension.[21] b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[22]
-
Result Interpretation: a. The MIC is read as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth (no turbidity).[21] b. A specific challenge in reading Cefiderocol results can be "trailing," a phenomenon of reduced growth over a range of concentrations. According to EUCAST guidelines, trailing should be disregarded, and a growth button of less than 1 mm or light turbidity should be considered as no growth.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. Cefiderocol - Wikipedia [en.wikipedia.org]
- 5. Phase 3 trials show positive results for cefiderocol, but questions remain | CIDRAP [cidrap.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cefiderocol | C30H34ClN7O10S2 | CID 77843966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 16. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 17. IDWeek 2024: Shionogi Presents Largest Global Real-World Evidence Study of Cefiderocol Demonstrating Strong Clinical Response Rates Across Seriously Ill Patients | 塩野義製薬 [shionogi.com]
- 18. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. microrao.com [microrao.com]
- 22. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cefiderocol Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Cefiderocol, a siderophore cephalosporin (B10832234) antibiotic. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Cefiderocol is a novel cephalosporin that utilizes a unique mechanism of action to penetrate the outer membrane of Gram-negative bacteria. It acts as a siderophore, chelating iron and actively transporting into the periplasmic space through bacterial iron transport systems.[1] This Trojan horse strategy allows Cefiderocol to bypass porin channels, a common mechanism of resistance to other β-lactam antibiotics. Accurate and reproducible MIC testing is crucial for determining the in vitro activity of Cefiderocol against clinically relevant bacterial isolates and for monitoring the emergence of resistance.
Due to its unique mode of action, the in vitro susceptibility testing of Cefiderocol requires specific conditions, particularly the use of iron-depleted media for broth microdilution methods to mimic the iron-limited environment in vivo and to ensure accurate MIC values.[1][2][3]
Quantitative Data Summary
The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of Cefiderocol against various Gram-negative bacilli as reported in surveillance studies. These values can serve as a reference for expected outcomes.
Table 1: Cefiderocol MIC Distribution for Enterobacterales
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.03 - 64 | 0.5 | 4 |
| Klebsiella pneumoniae | ≤0.03 - 64 | 0.5 | 4 |
| Enterobacter cloacae complex | ≤0.03 - 64 | - | - |
| Serratia marcescens | - | - | - |
| Citrobacter freundii complex | - | - | - |
Data compiled from multiple sources.[2][4]
Table 2: Cefiderocol MIC Distribution for Non-Fermenting Gram-Negative Bacilli
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | ≤0.03 - >256 | 0.25 | 2 |
| Acinetobacter baumannii complex | ≤0.03 - >256 | - | - |
| Stenotrophomonas maltophilia | - | - | ≤2 |
Data compiled from multiple sources.[1][2]
Table 3: Cefiderocol Interpretive Breakpoints (µg/mL)
| Organism Group | CLSI (M100-ED33) | EUCAST (v 13.0) | FDA |
| S | I | R | |
| Enterobacterales | ≤2 | 4 | ≥8 |
| Pseudomonas aeruginosa | ≤1 | 2 | ≥4 |
| Acinetobacter baumannii complex | ≤1 | 2 | ≥4 |
| Stenotrophomonas maltophilia | ≤1 | - | ≥2 |
S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change and users should refer to the latest versions of the respective guidelines.[2][3]
Experimental Protocols
Broth Microdilution (BMD) Method - Reference Method
The broth microdilution method is the gold standard for determining the MIC of Cefiderocol.[5] It is essential to use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for this procedure.[1][2][3]
Materials:
-
Cefiderocol analytical powder
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
-
Incubator (35 ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of Cefiderocol Stock Solution:
-
Prepare a stock solution of Cefiderocol at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
Further dilute the stock solution in ID-CAMHB to prepare a working solution for serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of the Cefiderocol working solution in ID-CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
The typical concentration range tested is 0.06 to 64 µg/mL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on non-selective agar (B569324), suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism.
-
Reading can be done visually using a reading mirror or with a microplate reader.
-
Trailing endpoints (reduced growth over a range of concentrations) may be observed, particularly with Acinetobacter baumannii.[6] In such cases, the MIC should be read as the lowest concentration with a significant reduction in growth compared to the growth control.
-
Compare the results for the QC strains with the acceptable ranges published by CLSI or EUCAST to ensure the validity of the test.
-
Disk Diffusion Method
The disk diffusion method is a simpler, alternative method for routine susceptibility testing.[7] It is important to note that while this method uses standard Mueller-Hinton agar (MHA), there can be challenges with interpretation, and for some isolates, an MIC test may be required to confirm results, especially for results falling in the area of technical uncertainty (ATU).[7][8]
Materials:
-
Cefiderocol disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Quality control (QC) strains
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the BMD method.
-
-
Inoculation of MHA Plates:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Aseptically apply a Cefiderocol (30 µg) disk to the surface of the inoculated MHA plate.
-
Ensure the disk is in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete inhibition of growth in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST (see Table 3).
-
Perform QC testing with appropriate strains and ensure the zone diameters are within the acceptable ranges.
-
Diagrams
Caption: Workflow for Cefiderocol Broth Microdilution MIC Testing.
Caption: Workflow for Cefiderocol Disk Diffusion Susceptibility Testing.
Caption: Simplified signaling pathway of Cefiderocol's mechanism of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. paho.org [paho.org]
- 7. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EUCAST: Cefiderocol susceptibility testing [eucast.org]
Application Note: Quantification of Cefiderocol in Human Serum and Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefiderocol, a siderophore cephalosporin (B10832234) antibiotic, in human serum and plasma. The described protocol is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal dosing and patient outcomes. The method utilizes a reversed-phase C18 column with UV detection, offering a balance of simplicity, speed, and sensitivity suitable for clinical and research laboratories.
Introduction
Cefiderocol is a novel cephalosporin antibiotic with a unique mechanism of action that allows it to penetrate the outer membrane of Gram-negative bacteria.[1][2] Therapeutic drug monitoring of Cefiderocol is essential due to the high pharmacokinetic variability observed in critically ill patients.[1][2] This document provides a comprehensive protocol for the quantification of Cefiderocol using HPLC with UV detection, a widely accessible and cost-effective analytical technique.
Principle of the Method
The method is based on the separation of Cefiderocol from endogenous plasma or serum components using reversed-phase HPLC. A simple protein precipitation step is employed for sample preparation. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an acidic buffer and an organic modifier. An internal standard is used to ensure accuracy and precision. The analyte is detected by its UV absorbance.
Materials and Reagents
-
Chemicals and Solvents:
-
Cefiderocol reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Ultrapure water
-
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Experimental Protocols
-
Stock Solution of Cefiderocol (1 mg/mL): Accurately weigh and dissolve the Cefiderocol reference standard in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations for the calibration curve.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Metronidazole in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the precipitation solvent (e.g., acetonitrile).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Phosphate Buffer (for alternative mobile phase): Prepare a phosphate buffer and adjust the pH to 3.50.[3][4]
-
Pipette 200 µL of serum or plasma sample into a microcentrifuge tube.
-
Add 400 µL of the IS working solution in the precipitation solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
The following table summarizes the recommended HPLC conditions.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm[5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Phosphate buffer (pH 3.50)[3][4]B: Acetonitrile |
| Gradient Elution | Refer to the specific gradient program below. | Refer to the specific gradient program below. |
| Flow Rate | 1.0 mL/min[3][4] | 0.5 mL/min[5] |
| Injection Volume | 20 µL | 5 µL |
| Column Temperature | 25 °C[5] | Ambient |
| Detection | UV at 300 nm[1] or 260 nm[3][4] | UV at 300 nm[1] or 260 nm[3][4] |
| Internal Standard | Metronidazole[3][4][6][7] | Metronidazole[3][4][6][7] |
| Run Time | Approximately 15 minutes[3][4] | Approximately 4 minutes[5] |
Gradient Program Example (for Condition 1):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA).[8] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[3] |
| Calibration Range | 4 to 160 mg/L[1][2][6][7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. A typical LLOQ is around 4 mg/L.[2] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[6][7] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible. An average recovery of 81% has been reported.[6][7] |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term). Cefiderocol stability is dependent on storage temperature.[1] |
Data Presentation
The following tables summarize key quantitative data from published methods for Cefiderocol analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method A[4] | Method B[1][2] | Method C[5] |
| Column | C18 | HPLC C-18 | ZORBAX Eclipse plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.50) | Gradient elution | A: Water-formic acid (100:0.1, v/v)B: Methanol-formic acid (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.5 mL/min |
| Detection | UV at 260 nm | UV at 300 nm | Mass Spectrometry |
| Linearity Range | Not Specified | 4 - 160 mg/L | 0.50 - 65.0 mg/L |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | > 0.9984 |
| Retention Time | Not Specified | 5.5 min | Not Specified |
| Run Time | 15 min | Not Specified | 4 min |
Table 2: Method Validation Summary
| Parameter | Method A[6][7] | Method B[5] |
| Intra-day Precision (%RSD) | < 10% | ≤ 13.9% |
| Inter-day Precision (%RSD) | < 10% | ≤ 13.9% |
| Accuracy/Bias (%) | Not Specified | ≤ 14.2% |
| Recovery (%) | 81% | 95.9% - 104.8% |
| LLOQ | 4 mg/L | Not Specified |
Visualizations
References
- 1. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC-UV Detection Method for Cefiderocol Quantification in a Critical Patient Receiving Fetcroja and Treated With Extracorporeal Replacement Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and Sensitive Analysis of Cefiderocol in Human Plasma Microsamples by Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Efficacy Testing of Cefetecol in a Murine Thigh Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance necessitates the rapid development and evaluation of new antimicrobial agents. Cefetecol is a novel cephalosporin (B10832234) antibiotic with a broad spectrum of activity. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using the neutropenic mouse thigh infection model. This model is a well-established and reproducible method for assessing the pharmacodynamics of antimicrobial agents and is widely used to test and benchmark new drugs.[1] It allows for the quantitative comparison of different dosing regimens and the determination of the time course of antimicrobial activity.[1]
Mechanism of Action of Cephalosporins
Cephalosporins, including the investigational drug this compound, are β-lactam antibiotics that are bactericidal.[2][3][4] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4][5][6][7][8][9] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[2][3][4][6] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3][6][7]
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound against a specific bacterial pathogen, such as Staphylococcus aureus or Escherichia coli, in a neutropenic mouse thigh infection model.[1][10]
-
Animals: Female ICR or BALB/c mice, 6-8 weeks old.[11]
-
Bacterial Strains: Clinically relevant strains of S. aureus (e.g., ATCC 29213) or E. coli (e.g., ATCC 25922).[11]
-
Reagents:
-
This compound (investigational drug)
-
Vehicle control (e.g., sterile saline or PBS)
-
Positive control antibiotic (e.g., vancomycin (B549263) for S. aureus, ciprofloxacin (B1669076) for E. coli)
-
Cyclophosphamide (B585) for inducing neutropenia.[1][11]
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) or other appropriate growth media.
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS).
-
-
Equipment:
-
Standard animal housing facilities
-
Syringes and needles for injections
-
Tissue homogenizer
-
Incubator
-
Centrifuge
-
Spectrophotometer
-
Vortex mixer
-
Pipettes and sterile tips
-
Petri dishes
-
3.3.1. Induction of Neutropenia
To minimize the contribution of the host immune system and focus on the antimicrobial activity of the drug, mice are rendered neutropenic.[1]
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection (Day -4).[11]
-
Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection (Day -1).[11]
3.3.2. Inoculum Preparation
-
Streak the bacterial strain onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (approximately 2-4 hours).
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., ~1 x 107 CFU/mL).[11] The concentration should be confirmed by serial dilution and plating.
3.3.3. Mouse Thigh Infection
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 0.1 mL of the prepared bacterial suspension into the posterior thigh muscle of one hind limb.[11]
3.3.4. This compound Administration
-
Prepare different dose levels of this compound in the appropriate vehicle.
-
Administer this compound, vehicle control, and positive control antibiotic via a clinically relevant route (e.g., subcutaneous or intravenous).[11]
-
The dosing schedule can be varied to determine the pharmacodynamic parameters (e.g., single dose, multiple doses over 24 hours).[10]
3.3.5. Efficacy Evaluation
-
At 26 hours post-infection (24 hours after the initiation of treatment), euthanize the mice by an approved method.[11]
-
Aseptically excise the entire thigh muscle.[11]
-
Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).[1]
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.[1]
-
Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.[1]
-
Incubate the plates for 18-24 hours at 37°C.[11]
-
Count the number of colonies on the plates to determine the Colony Forming Units (CFU) per gram of thigh tissue.[11]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. The primary endpoint is the bacterial burden in the thigh tissue, expressed as log10 CFU/gram.
Table 1: Efficacy of this compound against S. aureus ATCC 29213 in the Neutropenic Mouse Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Bacterial Load (log₁₀ CFU/gram) ± SD | Change in Bacterial Load vs. Vehicle (log₁₀ CFU/gram) |
| Vehicle Control | - | q8h | 8.5 ± 0.4 | - |
| This compound | 10 | q8h | 6.2 ± 0.5 | -2.3 |
| This compound | 30 | q8h | 4.1 ± 0.3 | -4.4 |
| This compound | 100 | q8h | 2.5 ± 0.2 | -6.0 |
| Vancomycin (Control) | 50 | q12h | 3.8 ± 0.4 | -4.7 |
| 0-hour control | - | - | 5.7 ± 0.3 | - |
Note: The 0-hour control group represents the bacterial load at the start of treatment (2 hours post-infection).
Table 2: Efficacy of this compound against E. coli ATCC 25922 in the Neutropenic Mouse Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Bacterial Load (log₁₀ CFU/gram) ± SD | Change in Bacterial Load vs. Vehicle (log₁₀ CFU/gram) |
| Vehicle Control | - | q8h | 8.9 ± 0.5 | - |
| This compound | 10 | q8h | 7.1 ± 0.6 | -1.8 |
| This compound | 30 | q8h | 5.3 ± 0.4 | -3.6 |
| This compound | 100 | q8h | 3.1 ± 0.3 | -5.8 |
| Ciprofloxacin (Control) | 20 | q12h | 4.5 ± 0.5 | -4.4 |
| 0-hour control | - | - | 5.9 ± 0.2 | - |
Conclusion
The neutropenic mouse thigh infection model provides a robust platform for the preclinical evaluation of novel antibiotics like this compound. The detailed protocols and data presentation formats outlined in these application notes are designed to ensure the generation of clear, reproducible, and comparable results, facilitating the assessment of the therapeutic potential of new antimicrobial agents.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cephalosporin - Wikipedia [en.wikipedia.org]
- 5. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt [slideshare.net]
- 8. urology-textbook.com [urology-textbook.com]
- 9. CEPHALOSPORIN - antibiotics, full details | PDF [slideshare.net]
- 10. 2552. Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Siderophore Cephalosporins in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siderophore cephalosporins represent a novel class of antibiotics designed to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria. These compounds employ a "Trojan horse" strategy, exploiting the bacteria's essential iron uptake systems to gain entry into the periplasmic space. An early candidate in this class was Cefetecol (GR69153), a catechol-substituted cephalosporin (B10832234) that showed promising in vitro activity but was ultimately discontinued (B1498344) during development.[1][2][3][4]
The insights gained from this compound informed the development of its successor, Cefiderocol (B606585), which has achieved clinical approval and serves as the modern exemplar for this class of antibiotics.[4] Cefiderocol effectively combines a cephalosporin core with a siderophore-like catechol moiety, enabling it to actively bypass common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[5][6][7]
These application notes will use Cefiderocol as the primary model to provide detailed data and protocols relevant for the in vivo study of siderophore cephalosporins, given the extensive available research and its successful clinical translation.
Mechanism of Action: The "Trojan Horse" Strategy
Cefiderocol's unique mechanism involves actively utilizing bacterial iron transport systems.[5] In the iron-deficient environment of a host infection, Gram-negative bacteria upregulate iron transporters to scavenge this essential nutrient. Cefiderocol's siderophore moiety chelates ferric iron, mimicking natural siderophores.[3][5] This drug-iron complex is then actively transported across the bacterial outer membrane and into the periplasmic space via these specialized iron transporter channels.[1][3][8]
Once in the periplasm, the iron dissociates, and the cephalosporin core binds to penicillin-binding proteins (PBPs), primarily PBP3.[1][9] This action inhibits the final steps of peptidoglycan synthesis, disrupting cell wall integrity and leading to bacterial cell death.[1][5][8] This mechanism allows Cefiderocol to overcome resistance conferred by porin channel deletions and provides stability against a wide range of β-lactamases, including serine- and metallo-carbapenemases.[1][2][6][9]
Quantitative Data Summary
In Vitro Activity of Cefiderocol
The in vitro activity of Cefiderocol is significantly influenced by iron concentration. Therefore, susceptibility testing must be performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to mimic in vivo conditions and ensure reproducible results.[1][10]
| Pathogen | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 1 | 4 |
| Acinetobacter baumannii | Carbapenem-Resistant | 0.5 | 2 |
| Enterobacterales | Carbapenem-Resistant (CRE) | 0.5 | 2 |
| Stenotrophomonas maltophilia | Intrinsically Resistant | 0.12 | 0.5 |
| Data compiled from representative in vitro surveillance studies. Actual values may vary by specific strain and resistance mechanism. |
In Vivo Efficacy in Murine Infection Models
Cefiderocol has demonstrated potent efficacy in various animal infection models, including neutropenic thigh and lung infection models, against a range of MDR Gram-negative pathogens.[2][3][7][10]
| Animal Model | Pathogen (Strain) | Dosing Regimen (mouse) | Efficacy Endpoint | Result |
| Neutropenic Thigh | P. aeruginosa (CRPA) | 10-40 mg/kg, q6h | 1-log₁₀ CFU reduction | Achieved |
| Neutropenic Thigh | K. pneumoniae (KPC-producing) | 10-40 mg/kg, q6h | 1-log₁₀ CFU reduction | Achieved |
| Neutropenic Lung | A. baumannii (CRAB) | 20-80 mg/kg, q6h | 1-log₁₀ CFU reduction | Achieved |
| Neutropenic Thigh | S. maltophilia | 10-40 mg/kg, q6h | 1-log₁₀ CFU reduction | Achieved |
| CRPA: Carbapenem-Resistant P. aeruginosa; KPC: Klebsiella pneumoniae carbapenemase; CRAB: Carbapenem-Resistant A. baumannii. Dosing is representative and should be optimized for specific study designs. |
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
The PK/PD index that best correlates with Cefiderocol's efficacy is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[10]
| Infection Model | Pathogen Group | Mean %fT>MIC for 1-log₁₀ kill |
| Murine Thigh | Enterobacterales | 73.3% |
| Murine Thigh | P. aeruginosa | 77.2% |
| Murine Lung | A. baumannii | 88.1% |
| Murine Lung | S. maltophilia | 53.9% |
| Data derived from neutropenic murine infection models.[10] |
Experimental Protocols
Protocol: In Vitro Susceptibility Testing (Broth Microdilution)
This protocol is essential for determining the MIC of Cefiderocol.
Materials:
-
Cefiderocol analytical powder
-
Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Cefiderocol Stock: Prepare a stock solution of Cefiderocol in a suitable solvent (e.g., DMSO, water) and perform serial dilutions in ID-CAMHB to create a range of concentrations in the microtiter plate (e.g., 0.06 to 64 µg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial isolate on an appropriate agar (B569324) plate. Suspend colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the final bacterial inoculum to each well of the microtiter plate containing the Cefiderocol dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.
Protocol: Murine Thigh Infection Model for In Vivo Efficacy
This model is standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.[10]
Materials:
-
Specific pathogen-free mice (e.g., ICR or C57BL/6), 6-8 weeks old
-
Cyclophosphamide (B585) for inducing neutropenia
-
Test pathogen, grown to mid-log phase
-
Cefiderocol formulation for injection (e.g., dissolved in saline or a specified vehicle)
-
Anesthetic (e.g., isoflurane)
-
Thigh muscle homogenizer
-
Agar plates for CFU enumeration
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) on days -4 and -1 relative to infection (e.g., 150 mg/kg and 100 mg/kg, respectively) to deplete neutrophil counts.
-
Infection: On day 0, anesthetize the mice and inject a defined inoculum of the test pathogen (e.g., 10⁶ CFU in 0.1 mL saline) directly into the thigh muscle.
-
Initiate Treatment: Begin Cefiderocol treatment at a specified time post-infection (e.g., 2 hours). Administer the drug via a relevant route (e.g., subcutaneously or intravenously) at a predetermined dosing schedule (e.g., every 6 hours for 24 hours). Include a vehicle control group.
-
Determine Bacterial Burden: At 24 hours post-initiation of treatment, euthanize the mice. Aseptically excise the entire thigh muscle.
-
Homogenization and Plating: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate onto appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Analysis: Calculate the change in bacterial load (log₁₀ CFU) for the treatment groups compared to the vehicle control group at the start of therapy. Efficacy is often defined as a ≥1-log₁₀ reduction in CFU.
Protocol: Pharmacokinetic (PK) Study in Rodents
This protocol outlines the steps to determine the concentration-time profile of Cefiderocol in plasma.
Materials:
-
Cannulated rats or mice for serial blood sampling
-
Cefiderocol formulation for administration
-
Blood collection tubes (e.g., with K₂EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Drug Administration: Administer a single dose of Cefiderocol to the animals via the intended route (e.g., intravenous bolus).
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points post-dose. Typical time points might include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Cefiderocol in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
PK Analysis: Use the plasma concentration-time data to calculate key PK parameters using non-compartmental analysis software. Parameters include:
-
Cₘₐₓ (Maximum concentration)
-
Tₘₐₓ (Time to maximum concentration)
-
AUC (Area under the concentration-time curve)
-
t₁/₂ (Half-life)
-
-
PK/PD Integration: Combine the resulting PK profile with MIC data from Protocol 4.1 to determine the relevant PK/PD index, such as %fT>MIC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 117211-03-7 | Benchchem [benchchem.com]
- 5. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 6. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Antibiotic Agent, Cefiderocol, for Multidrug-Resistant Gram-Negative Bacteria [journal-jbv.apub.kr]
- 10. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Time-Kill Assay Protocol for Cefiderocol against Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The emergence of multidrug-resistant (MDR) strains necessitates the development and rigorous evaluation of novel therapeutic agents. Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) that employs a "Trojan horse" mechanism to enter bacterial cells.[1][2] It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria, including P. aeruginosa, via iron transporters.[1][2][3] Once in the periplasmic space, Cefiderocol inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This application note provides a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of Cefiderocol against P. aeruginosa.
Principle of the Time-Kill Assay
The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It measures the rate and extent of bacterial killing over time when exposed to various concentrations of the antibiotic. This assay is crucial for determining whether an antibiotic is bactericidal (causes cell death) or bacteriostatic (inhibits growth). Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial inoculum.[4]
Experimental Protocol
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and standard microbiological practices.[4][5][6][7]
Materials
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853 or a clinical isolate)
-
Cefiderocol analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), iron-depleted
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline solution (0.85% NaCl)
-
Sterile test tubes or flasks
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Spiral plater or manual plating equipment
-
Colony counter
Preparation of Reagents and Media
-
Cefiderocol Stock Solution: Prepare a stock solution of Cefiderocol at a high concentration (e.g., 10 mg/mL) in an appropriate solvent as recommended by the manufacturer. Sterilize by filtration through a 0.22 µm filter.
-
Working Solutions: Prepare serial dilutions of the Cefiderocol stock solution in iron-depleted CAMHB to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).
-
Bacterial Inoculum:
-
From a fresh overnight culture of P. aeruginosa on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 35 ± 2°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 Colony Forming Units (CFU)/mL in the test tubes.
-
Time-Kill Assay Procedure
-
Assay Setup:
-
Label sterile test tubes for each Cefiderocol concentration, a growth control (no antibiotic), and a sterility control (no bacteria).
-
Add the appropriate volume of the Cefiderocol working solutions to each corresponding test tube.
-
Add the prepared bacterial inoculum to each tube (except the sterility control) to achieve the final desired bacterial density and antibiotic concentrations. The final volume in each tube should be consistent (e.g., 10 mL).
-
-
Incubation and Sampling:
-
Incubate all tubes at 35 ± 2°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline.
-
Plate a specific volume of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis
-
Plot the mean log10 CFU/mL against time for each Cefiderocol concentration and the growth control.
-
Determine the change in log10 CFU/mL from the initial inoculum at each time point.
-
Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is defined as a <3-log10 decrease in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the initial count.
Data Presentation
The following table represents hypothetical data from a time-kill assay of Cefiderocol against Pseudomonas aeruginosa with a MIC of 1 µg/mL.
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (0.5 µg/mL) (log10 CFU/mL) | 1x MIC (1 µg/mL) (log10 CFU/mL) | 2x MIC (2 µg/mL) (log10 CFU/mL) | 4x MIC (4 µg/mL) (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.72 |
| 2 | 6.85 | 5.15 | 4.23 | 3.81 | 3.10 |
| 4 | 7.92 | 4.68 | 3.11 | 2.54 | <2.00 |
| 6 | 8.75 | 4.32 | 2.45 | <2.00 | <2.00 |
| 8 | 9.10 | 4.55 | 2.18 | <2.00 | <2.00 |
| 24 | 9.32 | 6.20 | 2.05 | <2.00 | <2.00 |
Visualizations
Cefiderocol Mechanism of Action
Caption: Cefiderocol's "Trojan Horse" mechanism against P. aeruginosa.
Time-Kill Assay Experimental Workflow
Caption: Workflow of the time-kill assay for antimicrobial susceptibility testing.
Conclusion
The time-kill assay is an indispensable tool for characterizing the bactericidal activity of new antibiotics like Cefiderocol against challenging pathogens such as Pseudomonas aeruginosa. This detailed protocol provides a standardized framework for researchers to obtain reproducible and comparable data, which is essential for preclinical and clinical development of novel antimicrobial agents. The unique mechanism of action of Cefiderocol highlights the innovative strategies being employed to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. scribd.com [scribd.com]
- 6. actascientific.com [actascientific.com]
- 7. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
Application Notes: In Vitro Combination Testing of Cefiderocol
References
- 1. journals.asm.org [journals.asm.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Cefiderocol-Based Combination Therapy for “Difficult-to-Treat” Gram-Negative Severe Infections: Real-Life Case Series and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Activity of Cefiderocol in Combination with Piperacillin-Tazobactam, Fosfomycin, Ampicillin-Sulbactam, Imipenem-Relebactam and Ceftazidime-Avibactam against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo efficacy of cefiderocol plus tigecycline, colistin, or meropenem against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intravenous Fosfomycin: A Potential Good Partner for Cefiderocol. Clinical Experience and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cefiderocol-Based Combination Therapy for “Difficult-to-Treat” Gram-Negative Severe Infections: Real-Life Case Series and Future Perspectives [mdpi.com]
- 12. Synergistic cefiderocol-containing antibiotic combinations active against highly drug-resistant Acinetobacter baumannii patient isolates with diverse resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Activity of Cefiderocol in Combination with Avibactam, Sulbactam or Tazobactam against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Cefetecol Susceptibility Testing
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cefetecol is a novel siderophore cephalosporin (B10832234) antibiotic. Its unique mechanism of action, which involves utilizing bacterial iron uptake systems to enter the cell, allows it to have potent activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for determining the in vitro activity of this compound and for monitoring the emergence of resistance.
These application notes provide detailed protocols and interpretive standards for this compound susceptibility testing based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols described herein are intended for researchers, scientists, and drug development professionals.
Principle of Susceptibility Testing
Antimicrobial susceptibility testing for this compound is performed to determine the minimal inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. This is typically achieved through broth microdilution or disk diffusion methods. Due to this compound's mechanism of action, which is dependent on iron availability, specific testing conditions, such as the use of iron-depleted media, are required for accurate results.
Experimental Protocols
Broth Microdilution MIC Testing
This method determines the MIC of this compound in a liquid medium.
a. Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Iron-depleted CAMHB (prepared by treating with Chelex 100 or using commercially available iron-depleted Mueller-Hinton broth)
-
96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline, water for injection)
-
Incubator (35 ± 2 °C)
-
Microplate reader or manual reading mirror
b. Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent. Further dilute the stock solution to create a series of working solutions for the desired concentration range.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Preparation: Dispense 50 µL of iron-depleted CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the appropriate this compound working solution to the wells to achieve the final desired concentrations (typically a two-fold serial dilution). The final volume in each well will be 100 µL after adding the inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or with a microplate reader.
Disk Diffusion Testing
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
a. Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton agar (B569324) (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35 ± 2 °C)
-
Ruler or caliper for measuring zone diameters
b. Protocol:
-
Preparation of Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Application of Disks: Aseptically apply a this compound 30 µg disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
Data Presentation: Interpretive Standards
The following tables summarize the interpretive criteria for this compound susceptibility testing based on CLSI and EUCAST guidelines.
Table 1: CLSI Interpretive Criteria for this compound
| Organism Group | MIC (mg/L) Breakpoints (S/I/R) | Disk Diffusion (mm) Zone Diameter Breakpoints (S/I/R) |
| Enterobacterales | ≤2 / 4 / ≥8 | ≥21 / 18-20 / ≤17 |
| Pseudomonas aeruginosa | ≤2 / 4 / ≥8 | ≥21 / 18-20 / ≤17 |
| Acinetobacter spp. | ≤2 / 4 / ≥8 | ≥19 / 16-18 / ≤15 |
| Stenotrophomonas maltophilia | ≤1 / 2 / ≥4 | ≥18 / 15-17 / ≤14 |
S = Susceptible; I = Intermediate; R = Resistant
Table 2: EUCAST Interpretive Criteria for this compound
| Organism Group | MIC (mg/L) Breakpoints (S/I/R) | Disk Diffusion (mm) Zone Diameter Breakpoints (S/I/R) |
| Enterobacterales | ≤2 / >2 | ≥19 / <19 |
| Pseudomonas aeruginosa | ≤2 / >2 | ≥20 / <20 |
| Acinetobacter spp. | ≤2 / >2 | ≥18 / <18 |
| Stenotrophomonas maltophilia | ≤1 / >1 | N/A |
S = Susceptible; I = Intermediate (EUCAST uses "Susceptible, Increased Exposure"); R = Resistant. Note: EUCAST often has only S and R categories.
Visualizations
Caption: Workflow for this compound Broth Microdilution Testing.
Caption: Workflow for this compound Disk Diffusion Testing.
Caption: Logical Flow for Interpreting this compound Susceptibility Results.
Quality Control
For all susceptibility testing, it is imperative to perform quality control (QC) using reference bacterial strains as specified by CLSI and EUCAST. QC should be performed each day of testing, and the results must fall within the acceptable ranges for the this compound MIC or disk diffusion zone diameter before reporting any results.
Disclaimer: The information provided is based on the methodologies for a representative siderophore cephalosporin and should be adapted and validated for specific research applications. Always refer to the latest versions of CLSI and EUCAST documents for the most current standards and QC ranges.
Application Note: High-Throughput Analysis of Cefetecol and its Metabolites in Human Plasma using LC-MS/MS
References
- 1. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seq.es [seq.es]
- 3. Fast and Sensitive Analysis of Cefiderocol in Human Plasma Microsamples by Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and accurate quantitative analysis of cefiderocol and ceftobiprole in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry: interest for their therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triple quadrupole LC/MS method for the simultaneous quantitative measurement of cefiderocol and meropenem in serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Measurement of Total and Free Cefiderocol Concentrations in Human Plasma by UHPLC-MS/MS: Application to Patients With Difficult-To-Treat Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cefetecol Resistance Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cefetecol, a siderophore cephalosporin, employs a novel "Trojan horse" mechanism to penetrate the outer membrane of Gram-negative bacteria, making it a valuable agent against multidrug-resistant pathogens.[1][2][3] Its unique mode of action involves chelating iron and utilizing bacterial iron uptake systems to gain entry into the periplasmic space, where it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[1][2][4][5] Despite its innovative design, resistance to this compound has been reported and can emerge through various mechanisms.[1][6][7] These application notes provide a comprehensive guide to the experimental design for assessing the development of resistance to this compound.
The primary mechanisms of this compound resistance are often multifactorial and can include:
-
Mutations in Siderophore Receptor Genes: Alterations in genes encoding for iron transport systems can impede the uptake of this compound.[1][4][8]
-
Expression of β-Lactamases: Certain β-lactamases can hydrolyze this compound, although it is stable against many, including carbapenemases.[1][7]
-
Mutations in Penicillin-Binding Proteins (PBPs): Changes in the structure of PBP3, the primary target of this compound, can reduce binding affinity.[1][6]
-
Porin Loss and Efflux Pump Overexpression: Reduced permeability of the outer membrane and active efflux of the drug can also contribute to resistance.[1][8]
This document outlines detailed protocols for inducing, quantifying, and genetically characterizing this compound resistance in a laboratory setting.
Section 1: Experimental Workflow for this compound Resistance Assessment
The overall workflow for assessing this compound resistance involves a multi-step process, beginning with the induction of resistance through selective pressure, followed by phenotypic characterization and genotypic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Antibiotic Agent, Cefiderocol, for Multidrug-Resistant Gram-Negative Bacteria [journal-jbv.apub.kr]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Cefiderocol’s Therapeutic Potential and Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cefiderocol in Biofilm Eradication Studies
Note: The user's request specified "Cefetecol." Based on the available scientific literature, this appears to be a misspelling of "Cefiderocol," a siderophore cephalosporin (B10832234) antibiotic. All information provided below pertains to Cefiderocol (B606585).
Introduction
Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to be effective against a broad range of multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its ability to chelate iron and utilize the bacteria's own iron uptake systems facilitates its entry into the periplasmic space, where it can inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4] This "Trojan horse" strategy makes Cefiderocol a promising candidate for combating difficult-to-treat infections, including those associated with biofilms.[5] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which confer increased resistance to conventional antibiotics. This document provides detailed application notes and protocols for researchers studying the efficacy of Cefiderocol in eradicating bacterial biofilms.
Quantitative Data on Cefiderocol's Biofilm Eradication Efficacy
The following tables summarize the quantitative data from various studies on the effectiveness of Cefiderocol against bacterial biofilms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of Cefiderocol
| Bacterial Species | MIC₅₀ (mg/L) | MBIC₅₀ (mg/L) | Fold Increase (MBIC/MIC) | Reference |
| Pseudomonas aeruginosa | 0.5 | 128 | 9.60 | [2][5] |
| Acinetobacter baumannii | 0.5 | 8 | 6.27 | [2][5] |
| Klebsiella pneumoniae | 0.5 | 4 | 6.25 | [2][5] |
Table 2: Percentage Reduction in Biofilm Viability and Biomass by Cefiderocol
| Bacterial Species | Cefiderocol Concentration (mg/L) | Median % Reduction in Cell Viability (IQR) | Median % Reduction in Biomass (IQR) | Reference |
| P. aeruginosa | 8 | 93.2 (86.5–98.0) | 0.0 (0.0–28.9) | [5] |
| A. baumannii | 8 | 43.0 (20.7–53.2) | 0.0 (0.0–28.9) | [5] |
| K. pneumoniae | 8 | 73.1 (12.4–86.5) | 0.0 (0.0–28.9) | [5] |
| P. aeruginosa | 4 | 93 | Not Reported | [1][6] |
| E. coli | 4 | 67-80 | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-biofilm activity of Cefiderocol are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Cefiderocol that inhibits the visible growth of planktonic bacteria.
Materials:
-
Cefiderocol stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of Cefiderocol in MHB in the wells of a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the bacterial suspension to each well.
-
Include a positive control (bacteria without Cefiderocol) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Cefiderocol at which no visible growth is observed.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of Cefiderocol required to inhibit the formation of a biofilm.[7]
Materials:
-
Cefiderocol stock solution
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose or other biofilm-promoting medium[8]
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Cefiderocol in the growth medium in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 1 x 10⁶ CFU/mL.[7]
-
Add 100 µL of the bacterial suspension to each well.
-
Include positive (bacteria without Cefiderocol) and negative (medium only) controls.[7]
-
Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.[7]
-
Carefully discard the planktonic culture and gently wash the wells twice with PBS.[7]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]
-
Remove the crystal violet and wash the wells three times with PBS.[7]
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[7]
-
Measure the absorbance at 570 nm. The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the positive control.[7]
Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of Cefiderocol required to eradicate a pre-formed biofilm.[7]
Materials:
-
Same as for the MBIC assay.
Procedure:
-
Add 100 µL of a bacterial suspension (approximately 1 x 10⁷ CFU/mL) to the wells of a 96-well plate.
-
Incubate for 24 hours at 37°C to allow for mature biofilm formation.[7]
-
Remove the planktonic culture and wash the wells twice with PBS.[7]
-
Add 100 µL of fresh medium containing serial dilutions of Cefiderocol to the wells with the pre-formed biofilms.[7]
-
Incubate for a further 24 hours at 37°C.[7]
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol (steps 6-10). The MBEC is the lowest concentration that results in a significant reduction in the pre-formed biofilm.[7]
Biofilm Viability Assay (Resazurin-based)
This assay assesses the metabolic activity of the cells within the biofilm after treatment with Cefiderocol.
Materials:
-
Pre-formed biofilms in a 96-well plate (as in the MBEC protocol)
-
Resazurin (B115843) solution (e.g., 4 µg/mL in PBS)[8]
-
Sterile PBS
-
Fluorometer or microplate reader
Procedure:
-
After treating the pre-formed biofilms with Cefiderocol and washing with PBS, add 100 µL of the resazurin solution to each well.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 20-40 minutes).[8]
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[8][9]
-
A decrease in fluorescence indicates a reduction in metabolic activity and therefore cell viability.
Visualizations
Signaling Pathway of Cefiderocol Action
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
Experimental Workflow for Biofilm Eradication Assessment
Caption: Workflow for assessing Cefiderocol's biofilm eradication.
References
- 1. Cefiderocol Retains Antibiofilm Activity in Multidrug-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Anti-Biofilm Effect of Cefiderocol Against 28 Clinical Strains of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staphylococcus biofilm dynamics and antibiotic resistance: insights into biofilm stages, zeta potential dynamics, and antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cefetecol Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for Cefetecol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo animal studies. As a novel siderophore cephalosporin (B10832234), this compound employs a "Trojan horse" strategy to gain entry into Gram-negative bacteria, making its dosage optimization critical for leveraging its unique mechanism of action.[1][2][3]
Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the in vivo evaluation of this compound.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| 1. Lack of in vivo efficacy despite potent in vitro activity. | Inappropriate PK/PD Target: The dosing regimen may not achieve the critical pharmacodynamic (PK/PD) target for a cephalosporin, which is the time the free drug concentration remains above the MIC (fT>MIC).[4][5][6] Iron Availability in vivo: The in vivo environment may have different iron availability than the in vitro assay, affecting this compound's uptake.[6] Pathogen Resistance: The bacterial strain may have developed resistance not detected in initial screenings.[7] High Bacterial Load: The initial inoculum in the animal model may be too high for the antibiotic to overcome.[7] | Solution: • Conduct a pharmacokinetic (PK) study in your animal model to determine this compound's half-life.[4][8] • Adjust the dosing frequency to ensure the fT>MIC target (typically >60% for siderophore cephalosporins) is met.[9] • Re-evaluate the MIC of the pathogen under iron-depleted conditions to better mimic the in vivo state.[6] • Confirm the MIC of your bacterial stock and consider testing isolates from treated animals to check for emergent resistance.[7] • Standardize and verify the bacterial inoculum to ensure it's within a reasonable range for the model.[7] |
| 2. High variability in experimental outcomes between animals. | Inconsistent Drug Administration: Variations in injection volume or site can alter drug absorption and exposure. Animal Health Status: Underlying health issues can affect an animal's immune response and drug metabolism. Inconsistent Infection: Variation in the inoculum preparation or administration can lead to different initial bacterial burdens. | Solution: • Ensure all personnel are thoroughly trained in the administration technique (e.g., subcutaneous, intraperitoneal).[8] • Use healthy, age- and weight-matched animals and allow for a proper acclimatization period before the study begins. • Standardize the infection protocol, ensuring the bacterial culture is in the correct growth phase and the injection is precise.[10] |
| 3. Signs of toxicity or adverse effects in animals (e.g., weight loss, lethargy). | Dose Exceeds Maximum Tolerated Dose (MTD): The selected dose is too high for the animal model. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. Off-Target Effects: The compound may have unexpected off-target pharmacological effects. | Solution: • Conduct a preliminary dose-range finding study to determine the MTD.[11] Start with a low dose and escalate until signs of toxicity appear. • Run a vehicle-only control group to rule out toxicity from the formulation. • If toxicity is observed at doses required for efficacy, consider alternative dosing strategies, such as increasing the dosing interval or using a continuous infusion if feasible.[7] |
| 4. Efficacy is observed, but bacterial clearance is incomplete. | Suboptimal Dosing Regimen: The dose may be sufficient for a static effect but not for bacterial killing (a 1-log₁₀ or 2-log₁₀ reduction).[4] Biofilm Formation: The pathogen may be forming biofilms at the site of infection, which are notoriously difficult to eradicate. Immunocompromised Model: In models like the neutropenic thigh model, the lack of a robust immune response requires higher antibiotic exposure for clearance. | Solution: • Increase the dose or dosing frequency to achieve a higher PK/PD target associated with bacterial killing (e.g., fT>MIC of 75% or higher).[9][12] • Investigate whether your pathogen is a biofilm producer. Consider including agents that can disrupt biofilms, if applicable to the research question.[13] • Acknowledge the limitations of the neutropenic model. The required dose for clearance in this model may be higher than what is needed in an immunocompetent host.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why is it important for dosing?
A1: this compound is a siderophore cephalosporin. It has a standard cephalosporin core that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][15] Its unique feature is a siderophore moiety, which chelates iron and is actively transported across the outer membrane of Gram-negative bacteria using their own iron uptake systems.[1][3][16] This "Trojan horse" mechanism allows this compound to bypass resistance mechanisms like porin channel mutations and achieve high concentrations in the periplasmic space.[2][15] Dosing is critical to ensure concentrations are sustained above the Minimum Inhibitory Concentration (MIC) long enough for this time-dependent killing mechanism to be effective.[12]
Q2: How do I determine a starting dose for this compound in a murine model?
A2: Determining the starting dose is a multi-step process:
-
Determine the MIC: First, establish the MIC of this compound against your target pathogen. Crucially, for siderophore cephalosporins, this should be done in iron-depleted media, as this better reflects in vivo conditions and provides a more accurate measure of potency.[6]
-
Establish the PK/PD Target: For cephalosporins, the key driver of efficacy is the percentage of the dosing interval that free drug concentrations are above the MIC (%fT>MIC). For this compound, aim for a target of at least 60-75% for robust efficacy.[9]
-
Conduct a Pilot PK Study: Administer a single dose of this compound (e.g., 20-40 mg/kg) to a small group of mice and collect blood samples over time to determine its half-life (T½).[4] A typical half-life for a similar compound in mice is around 0.86 hours.[4]
-
Calculate the Dose: Use the MIC and PK data to model a dose and frequency that will achieve the target %fT>MIC. For example, if the T½ is short, more frequent dosing (e.g., every 6 or 8 hours) will be necessary.[4]
Q3: Which in vivo infection model is best for evaluating this compound?
A3: The neutropenic thigh infection model is the most common and highly standardized model for the preclinical evaluation of antibiotics, including cephalosporins.[10][17] In this model, mice are rendered neutropenic (immunocompromised) and then infected intramuscularly in the thigh.[17] This model is advantageous because it minimizes the influence of the host immune system, allowing for a direct assessment of the antibiotic's bactericidal or bacteriostatic activity.[14] It is excellent for dose-ranging studies and for determining the PK/PD parameters that correlate with efficacy.[4][18]
Q4: My in vitro MIC is low, but I see no effect in vivo. What should I check first?
A4: The most common reason for this discrepancy with siderophore cephalosporins is the media used for MIC testing.[6] Standard Mueller-Hinton broth has sufficient iron, which can lead to an artificially high (less potent) MIC because the drug's primary "Trojan horse" transport mechanism is not induced.
-
Action: Re-test the MIC in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). The efficacy of this compound in vivo correlates much better with the MIC value obtained under these iron-limiting conditions.[6]
Data Presentation
Table 1: Example In Vitro Activity of this compound
| Organism | Strain | MIC (mg/L) in CAMHB | MIC (mg/L) in ID-CAMHB |
| Escherichia coli | ATCC 25922 | 2.0 | 0.25 |
| Pseudomonas aeruginosa | PAO1 | 4.0 | 0.5 |
| Klebsiella pneumoniae (Carbapenem-Resistant) | KPC-3 | 16.0 | 1.0 |
CAMHB: Cation-Adjusted Mueller-Hinton Broth; ID-CAMHB: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth.
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, SC) | Cₘₐₓ (mg/L) | Tₘₐₓ (h) | AUC₀₋ᵢₙ𝒻 (mg·h/L) | T½ (h) |
| 40 | 55.2 | 0.25 | 75.8 | 0.9 |
SC: Subcutaneous; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve; T½: Half-life.
Mandatory Visualizations
Experimental Protocols
Protocol 1: MIC Determination in Iron-Depleted Media
This protocol details how to determine the Minimum Inhibitory Concentration (MIC) of this compound under iron-depleted conditions, which is crucial for assessing its true potency.
Materials:
-
This compound powder
-
Target bacterial strains
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Chelating agent (e.g., 2,2'-Bipyridine)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 1 x 10⁶ CFU/mL
-
Incubator at 37°C
Procedure:
-
Prepare Iron-Depleted Media (ID-CAMHB): Prepare CAMHB according to the manufacturer's instructions. To chelate iron, add a final concentration of a chelating agent like 2,2'-Bipyridine. The exact concentration should be optimized to limit iron without inhibiting bacterial growth on its own.
-
Prepare this compound Dilutions: Create a 2-fold serial dilution of this compound in ID-CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (media only) and a sterility control well.
-
Inoculate Plates: Adjust the bacterial culture to a 0.5 McFarland standard, then dilute it to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Murine Neutropenic Thigh Infection Model
This protocol outlines the procedure for a dose-ranging efficacy study of this compound using the standard neutropenic thigh model.[4][8][17]
Materials:
-
6-8 week old female ICR or Swiss Webster mice
-
Cyclophosphamide (B585) for inducing neutropenia
-
Target pathogen (e.g., P. aeruginosa)
-
This compound formulated in a sterile vehicle (e.g., saline)
-
Sterile saline, syringes, and needles
-
Tissue homogenizer
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[4] This depletes the neutrophil count, making the mice susceptible to infection.
-
Infection: On day 0, inject 0.1 mL of a prepared bacterial suspension (typically ~10⁶⁻¹⁰⁷ CFU/mL) directly into the thigh muscle of each mouse.
-
Initiate Treatment: Two hours post-infection, begin this compound treatment. Administer the assigned dose via subcutaneous (SC) or IP injection. Divide mice into groups (n=3-5 per group), including a vehicle control and multiple this compound dose groups (e.g., 5, 10, 20, 40, 80 mg/kg). Dosing should be repeated at a set interval (e.g., every 8 hours) based on PK data.[4]
-
Determine Bacterial Burden: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle, weigh it, and homogenize it in a known volume of sterile saline.
-
Quantify CFUs: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates. Incubate overnight and count the colonies to determine the number of CFU per gram of tissue.
-
Data Analysis: Plot the this compound dose versus the change in log₁₀ CFU/gram of tissue compared to the 0-hour control group. Use this dose-response curve to determine the dose required for a net static effect (no change in bacterial count) and for a 1-log₁₀ or 2-log₁₀ reduction in bacterial burden.[4][18]
References
- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 2. A Novel Antibiotic Agent, Cefiderocol, for Multidrug-Resistant Gram-Negative Bacteria [journal-jbv.apub.kr]
- 3. What is the mechanism of Cefiderocol Sulfate Tosylate? [synapse.patsnap.com]
- 4. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Troubleshooting inconsistent results in Cefetecol MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefetecol (also known as Cefiderocol) Minimum Inhibitory Concentration (MIC) assays. Inconsistent results in this compound MIC assays are a known challenge, and this resource aims to provide clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and why is it important for MIC testing?
A1: this compound is a siderophore cephalosporin. It has a unique "Trojan horse" mechanism of entry into Gram-negative bacteria.[1][2] It chelates iron and is actively transported across the bacterial outer membrane via iron transport channels.[2][3] Once in the periplasmic space, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[1][3][4] This iron-dependent uptake mechanism is critical to consider during MIC testing, as the iron concentration of the growth medium directly impacts the drug's activity and, consequently, the MIC results.[5][6]
Q2: Which are the standardized methods for this compound susceptibility testing?
A2: The two primary methods for this compound susceptibility testing are broth microdilution and disk diffusion.[7][8] Both methods are standardized by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] It is crucial to adhere to the specific guidelines provided by these organizations for consistent and reliable results.
Q3: Why are my this compound MIC results inconsistent between experiments?
A3: Inconsistent this compound MIC results can arise from several factors, with the most critical being the iron content of the testing medium.[5][6][7] Other significant factors include inoculum preparation, the specific testing method used (broth microdilution vs. disk diffusion), and the bacterial species being tested.[6][7][8] Variability in any of these parameters can lead to significant shifts in MIC values.
Q4: What is the "inoculum effect," and is it relevant for this compound?
A4: The inoculum effect is the observation that the MIC of an antibiotic increases with a higher initial bacterial concentration. This phenomenon is particularly relevant for β-lactam antibiotics, including cephalosporins like this compound.[9] Therefore, precise standardization of the inoculum density as per CLSI or EUCAST guidelines is essential for reproducible this compound MIC assays.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to inconsistent this compound MIC results.
Issue 1: High variability in MIC values across replicate plates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Iron Concentration in Media | For broth microdilution, always use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) as recommended by CLSI and EUCAST.[5][6][10] Ensure the final iron concentration is within the recommended range. For disk diffusion, use standard Mueller-Hinton agar (B569324).[7] |
| Inaccurate Inoculum Preparation | Strictly adhere to the recommended inoculum preparation method (e.g., 0.5 McFarland standard) to ensure a consistent final bacterial concentration in the assay.[1] |
| Improper Serial Dilutions | Review your dilution technique to ensure accuracy. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Contamination | Check for contamination in your bacterial culture, media, or reagents. Streak the inoculum on an agar plate to confirm purity. |
Issue 2: Unexpectedly high MIC values for susceptible control strains.
| Potential Cause | Troubleshooting Step |
| Inadequate Iron Depletion of Media | If preparing your own ID-CAMHB, ensure the chelation process is sufficient to reduce the iron concentration to the required level.[11][12] Commercially prepared media should be from a reputable source and within its expiration date. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Resistant QC Strain | Ensure you are using the correct, validated quality control (QC) strain and that it has not developed resistance. Obtain a fresh culture from a reliable source if necessary. |
Issue 3: Discrepancies between broth microdilution and disk diffusion results.
| Potential Cause | Troubleshooting Step |
| Different Methodological Principles | Broth microdilution directly measures the MIC, while disk diffusion provides a zone of inhibition that is correlated to the MIC. Some level of discrepancy can be expected. |
| "Area of Technical Uncertainty" (ATU) | For some organism-drug combinations, EUCAST defines an ATU for disk diffusion, where results are less reliable.[2][13] If your results fall within the ATU, consider performing a broth microdilution test for confirmation. |
| Incorrect Interpretation of Results | Ensure you are using the correct interpretive criteria (breakpoints) for the specific method (broth microdilution or disk diffusion) and the regulatory body (CLSI or EUCAST) you are following.[5][8] |
Quantitative Data Summary
Table 1: CLSI and EUCAST Interpretive Criteria for this compound MIC (µg/mL)
| Organism Group | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/I/R) |
| Enterobacterales | ≤2 / 4 / ≥8 | ≤2 / >2 |
| Pseudomonas aeruginosa | ≤2 / 4 / ≥8 | ≤2 / >2 |
| Acinetobacter baumannii complex | ≤2 / 4 / ≥8 | Not Defined |
| Stenotrophomonas maltophilia | ≤1 / 2 / ≥4 | Not Defined |
S = Susceptible, I = Intermediate, R = Resistant. Data is subject to change; always refer to the latest CLSI and EUCAST documents.[5][8]
Table 2: Quality Control (QC) Ranges for this compound MIC Testing
| QC Strain | Method | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution (ID-CAMHB) | 0.06 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution (ID-CAMHB) | 0.06 - 0.5 |
ATCC is a registered trademark of the American Type Culture Collection. Ranges are based on CLSI guidelines.[14][15]
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol is a general guideline and should be supplemented with the detailed procedures outlined in the most recent CLSI and EUCAST documents.
-
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):
-
Prepare CAMHB according to the manufacturer's instructions.
-
Deplete iron from the broth using a chelating agent (e.g., Chelex-100).
-
Re-supplement the broth with appropriate concentrations of cations (Ca²⁺, Mg²⁺).
-
Verify the final iron concentration of the broth is within the recommended range.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -70°C.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Further dilute the suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in ID-CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: this compound's "Trojan Horse" mechanism of action.
Caption: Experimental workflow for a this compound MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 3. Issues with Cefiderocol Testing: Comparing Commercial Methods to Broth Microdilution in Iron-Depleted Medium—Analyses of the Performances, ATU, and Trailing Effect According to EUCAST Initial and Revised Interpretation Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Cefiderocol Antimicrobial Susceptibility Testing Considerations: the Achilles' Heel of the Trojan Horse? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]
- 8. Cefiderocol Antimicrobial Susceptibility Testing by Disk Diffusion: Influence of Agar Media and Inhibition Zone Morphology in K. pneumoniae Metallo-β-lactamase | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 11. The impact of commercially available media on cefiderocol susceptibility testing by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cefiderocol MIC quality control ranges in iron-depleted cation-adjusted Mueller-Hinton broth using a CLSI M23-A4 multi-laboratory study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cefetecol Stability in Experimental Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with Cefetecol in experimental media.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Rapid Degradation of this compound in Solution | - Hydrolysis: The β-lactam ring is susceptible to hydrolysis, especially at non-optimal pH. - High Temperature: Elevated temperatures accelerate chemical degradation. - Enzymatic Degradation: Presence of β-lactamases in the experimental system (e.g., from cell lysates or microorganisms). | - Prepare fresh solutions of this compound immediately before use. - Maintain solutions on ice and protect from light. - Use buffers to maintain a stable pH between 6.0 and 7.0. - For long-term experiments, consider the use of β-lactamase inhibitors if contamination is suspected. |
| Precipitation of this compound in Media | - Low Solubility: this compound may have limited solubility in certain aqueous media. - Incorrect Solvent: The initial solvent used to dissolve this compound may not be compatible with the experimental medium. - High Concentration: Exceeding the solubility limit of this compound. | - Initially dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) before diluting to the final concentration in the aqueous medium. - Perform a solubility test to determine the maximum concentration of this compound in your specific medium. - Ensure the final concentration of the organic solvent is minimal and does not affect the experimental outcome. |
| Inconsistent Experimental Results | - Variable Drug Stability: Inconsistent storage and handling of this compound stock solutions. - Media Component Interaction: Components in the experimental media may interact with and degrade this compound. - Light Exposure: Photodegradation can occur with prolonged exposure to light. | - Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. - Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil. - Evaluate the stability of this compound in your specific experimental medium over the time course of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: this compound stock solutions should be prepared in a suitable solvent (e.g., sterile water or DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at ≤ -20°C, preferably at -80°C, for long-term stability. Protect from light.
Q2: What factors can influence the stability of this compound in my experimental media?
A2: Several factors can affect this compound stability:
-
pH: Stability is generally greatest in the pH range of 6.0 to 7.0.
-
Temperature: Higher temperatures accelerate degradation. Experiments should be conducted at the lowest feasible temperature.
-
Media Composition: The presence of certain metal ions or proteins can potentially impact stability. It is advisable to test stability in your specific medium.
-
Light: Exposure to UV or fluorescent light can cause degradation.
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: You can perform a stability study by incubating this compound in your experimental medium under the conditions of your experiment (e.g., temperature, lighting). At various time points, take samples and analyze the concentration of intact this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Data on this compound Stability
The following table provides illustrative data on the expected stability of this compound under various conditions. Note that these are generalized values for cephalosporins and actual stability should be determined experimentally.
| Condition | Storage Temperature | Approximate Half-life |
| Aqueous Solution (pH 7.0) | 4°C | 24-48 hours |
| 25°C | 6-8 hours | |
| 37°C | 1-2 hours | |
| Frozen Stock Solution (-20°C) | -20°C | Several weeks |
| Frozen Stock Solution (-80°C) | -80°C | Several months |
Experimental Protocols
Protocol: this compound Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in a liquid medium.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile water or DMSO) to a final concentration of 10 mg/mL.
-
Sterile filter the stock solution through a 0.22 µm filter.
-
-
Sample Preparation:
-
Add the this compound stock solution to your experimental medium to achieve the desired final concentration.
-
Prepare several identical samples.
-
-
Incubation:
-
Incubate the samples under the conditions of your experiment (e.g., 37°C, 5% CO2).
-
Protect samples from light.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from a sample.
-
Immediately freeze the aliquot at -80°C to halt degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and dilute if necessary.
-
Analyze the concentration of this compound using a validated HPLC method with a suitable C18 column.
-
The mobile phase and detection wavelength should be optimized for this compound.
-
Quantify the peak area corresponding to intact this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and half-life of this compound in your medium.
-
Visualizations
Mechanism of Action: this compound
The following diagram illustrates the proposed "Trojan Horse" mechanism of action for this compound, which is analogous to that of Cefiderocol.[1][2] this compound utilizes bacterial iron transport systems to enter the periplasmic space, where it then inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4]
References
Addressing Cefetecol degradation during sample preparation
A Note on "Cefetecol": The query referenced "this compound," for which no direct scientific literature was found. It is presumed this may be a typographical error for Cefiderocol , a novel siderophore cephalosporin (B10832234) antibiotic. This guide therefore focuses on Cefiderocol, with the principles discussed being broadly applicable to other cephalosporins.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Cefiderocol during sample preparation and analysis.
I. Troubleshooting Guide
This section addresses common issues encountered during Cefiderocol sample handling and analysis.
1. Question: I am observing a significant loss of Cefiderocol in my samples during preparation. What are the potential causes?
Answer: Cefiderocol, like many β-lactam antibiotics, is susceptible to degradation. Several factors during your sample preparation workflow could be contributing to its loss. The primary culprits are typically:
-
pH: Cefiderocol stability is pH-dependent. Cephalosporins generally exhibit maximum stability in the pH range of 4 to 6.[1] Deviations outside this range, especially towards alkaline conditions, can accelerate degradation.[2]
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[1][2][3] Samples left at room temperature for extended periods are prone to degradation.[4]
-
Light Exposure: Some cephalosporins are sensitive to light (photodegradation).[5] Although some studies on Cefiderocol found no significant difference between light-exposed and light-protected samples over 12 hours, it is good practice to minimize light exposure.[5][6]
-
Buffer Composition: Certain buffer components can catalyze degradation. For instance, citrate (B86180) and phosphate (B84403) buffers have been shown to enhance the degradation of other cephalosporins.[7]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of Cefiderocol.[5][8]
-
Enzymatic Degradation: If working with biological matrices, the presence of β-lactamase enzymes can rapidly degrade Cefiderocol.
Logical Troubleshooting Workflow:
2. Question: My HPLC analysis shows variable retention times and peak tailing for Cefiderocol. What could be the issue?
Answer: Inconsistent retention times and poor peak shape in HPLC analysis of Cefiderocol can stem from both the sample preparation and the chromatographic system itself.
-
Sample Matrix Effects: Inadequately prepared samples, especially from biological matrices, can introduce interfering substances that affect chromatography.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak shape and shifting retention times.
-
Mobile Phase Issues: An improperly prepared or unstable mobile phase can cause variability. Ensure accurate pH and composition.
-
Secondary Interactions: Peak tailing can be caused by secondary interactions between Cefiderocol and the column packing material.[9] Modifying the mobile phase (e.g., adjusting pH or adding a modifier) may help.[9]
3. Question: I see unexpected peaks in my chromatogram when analyzing Cefiderocol. Are these contaminants or degradation products?
Answer: The appearance of new peaks is often indicative of Cefiderocol degradation. Common degradation pathways for cephalosporins include:
-
Hydrolysis: Cleavage of the β-lactam ring is a primary degradation pathway.[7][10]
-
Oxidation: The thioether sulfur in the dihydrothiazine ring is susceptible to oxidation.[8]
-
Isomerization: The double bond in the dihydrothiazine ring can isomerize.[11]
-
Intramolecular Reactions: The side chains of the cephalosporin molecule can undergo intramolecular reactions to form various products like piperazine-2,5-diones.[7]
To confirm if the new peaks are degradation products, you can perform a forced degradation study. Exposing a pure Cefiderocol standard to stress conditions (e.g., heat, acid, base, oxidizing agent) will generate these degradation products, which can then be compared to the unknown peaks in your sample chromatograms.[5]
II. Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for Cefiderocol in biological samples (e.g., serum, plasma)?
Studies have shown that the stability of Cefiderocol in serum is highly dependent on storage temperature.[4] For reliable therapeutic drug monitoring, prompt analysis is recommended. If storage is necessary, the following conditions are advised:
| Storage Temperature | Duration of Stability (>90% of initial concentration) |
| Room Temperature (~25°C) | Up to 2 hours[4] |
| Refrigerated (2-8°C) | Up to 8 hours[4] |
| Frozen (-20°C) | Up to 24 hours[4] |
| Frozen (-80°C) | At least 31 days[4] |
2. How does pH affect the stability of Cefiderocol?
While specific data for Cefiderocol's pH-rate profile is not extensively published, cephalosporins generally exhibit a U-shaped pH-rate profile, with maximum stability in the acidic to neutral pH range of 3 to 7.[10][12][13] Both strongly acidic and, particularly, alkaline conditions accelerate hydrolysis of the β-lactam ring.[2][10] One study noted that an acidic pH had a significant negative impact on the in vitro antibacterial activity of Cefiderocol, which may be related to stability.[14] For analytical purposes, maintaining the sample pH between 4 and 6 is a good practice.[1]
3. What is a standard protocol for preparing Cefiderocol samples from serum for HPLC analysis?
A common and effective method for preparing serum samples involves protein precipitation.[4][15] This method is quick and helps to remove a large portion of potentially interfering proteins.
Experimental Protocol: Protein Precipitation for Cefiderocol Analysis
-
Sample Thawing: If frozen, thaw serum samples on ice to minimize degradation.
-
Aliquoting: Pipette a known volume of serum (e.g., 100 µL) into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add an appropriate internal standard (e.g., metronidazole, as used in some studies) to account for variability in extraction and injection.[4]
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or methanol, typically in a 2:1 or 3:1 ratio (v/v) to the serum. Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or HPLC vial for analysis.
-
Analysis: Inject the supernatant into the HPLC-UV or LC-MS/MS system.
Sample Preparation Workflow Diagram:
References
- 1. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cefiderocol Application in Cell Culture
A Note on Cefetecol and Cefiderocol (B606585): Initial research indicates that this compound was a developmental siderophore cephalosporin (B10832234). Publicly available data on its specific use and off-target effects in cell culture is limited. This guide focuses on Cefiderocol , a clinically approved siderophore cephalosporin with a similar "Trojan horse" mechanism of action, for which more extensive data is available. Researchers investigating this compound may find the information on Cefiderocol highly relevant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cefiderocol?
A1: Cefiderocol is a siderophore cephalosporin antibiotic. It employs a "Trojan horse" strategy to enter Gram-negative bacteria. Its siderophore-like moiety chelates iron, and this complex is actively transported into the bacterial periplasmic space via the bacteria's own iron uptake systems. Once inside, Cefiderocol inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[1][2][3]
Q2: Is Cefiderocol expected to have off-target effects on mammalian cells?
A2: Cefiderocol's primary targets, penicillin-binding proteins (PBPs) involved in peptidoglycan cell wall synthesis, are absent in mammalian cells. Therefore, direct, on-target toxicity in mammalian cell culture is not expected. One study has shown that Cefiderocol, at concentrations up to 70 mg/L, did not significantly affect the viability of human umbilical vein endothelial cells (HUVECs) and peripheral blood mononuclear cells (PBMCs).[4] However, at very high concentrations, any small molecule can have off-target effects or cause cellular stress.
Q3: I am observing unexpected cytotoxicity in my mammalian cell line after treatment with Cefiderocol. What could be the cause?
A3: While Cefiderocol has low intrinsic toxicity to mammalian cells, several factors could contribute to unexpected cytotoxicity:
-
High Concentration: The concentration of Cefiderocol used may be excessive. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Cefiderocol is within the tolerated range for your cell line (typically <0.5%).
-
Contamination: The Cefiderocol stock solution or cell culture may be contaminated.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to foreign compounds.
Q4: My experimental results are inconsistent when using Cefiderocol. What are the potential reasons?
A4: Inconsistent results can arise from several sources:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.
-
Variable Compound Dilution: Prepare fresh dilutions of Cefiderocol for each experiment and ensure thorough mixing.
-
Degradation of Cefiderocol: Improper storage of the stock solution can lead to degradation. Store as recommended by the manufacturer.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as it can alter cellular responses.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Eukaryotic Cell Death | Cefiderocol concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line. Use a concentration well below the IC50. |
| Cell line is particularly sensitive. | Test different eukaryotic cell lines to find one that is more resistant. | |
| Contamination of Cefiderocol stock. | Ensure the stock solution is sterile and free of contaminants. | |
| Altered Cellular Phenotype (e.g., morphology, growth rate) | Off-target effects at the current concentration. | Lower the concentration of Cefiderocol. |
| Long-term exposure effects. | Reduce the duration of exposure if experimentally feasible. | |
| Inconsistent Results Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding plates. |
| Variability in compound dilution. | Prepare fresh dilutions for each experiment and mix thoroughly. |
Experimental Protocols
Dose-Response Study to Determine Optimal Cefiderocol Concentration
This protocol helps to identify the therapeutic window where Cefiderocol is effective against bacteria (if applicable in a co-culture model) while having minimal cytotoxic effects on the mammalian cell line.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
Cefiderocol
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Cefiderocol in complete cell culture medium. A typical range to test for off-target effects might be from 0.1 µg/mL to 1000 µg/mL.
-
Include a vehicle control (medium with the same concentration of the solvent used for the Cefiderocol stock).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of Cefiderocol.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6][7]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Viability and Cytotoxicity Assay (Calcein AM and Ethidium Homodimer-1)
This assay distinguishes between live and dead cells based on membrane integrity and esterase activity.
Materials:
-
Calcein AM stock solution
-
Ethidium Homodimer-1 (EthD-1) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells in a 96-well plate
Procedure:
-
Prepare a working staining solution by diluting Calcein AM and EthD-1 in PBS to the desired final concentration (e.g., 2 µM Calcein AM and 4 µM EthD-1).[8]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.[9][10]
-
Image the cells using a fluorescence microscope with appropriate filters (Green for Calcein AM, Red for EthD-1).
-
Live cells will fluoresce green, while dead cells will fluoresce red. Quantify the number of live and dead cells.
Data Presentation
Table 1: Hypothetical Dose-Response of Cefiderocol on a Mammalian Cell Line (e.g., HEK293) after 48h Exposure
| Cefiderocol Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.23 | 0.07 | 98.4% |
| 10 | 1.20 | 0.09 | 96.0% |
| 50 | 1.18 | 0.06 | 94.4% |
| 100 | 1.15 | 0.08 | 92.0% |
| 250 | 1.05 | 0.10 | 84.0% |
| 500 | 0.85 | 0.12 | 68.0% |
| 1000 | 0.55 | 0.15 | 44.0% |
Table 2: Hypothetical Cytotoxicity of Cefiderocol on a Mammalian Cell Line (e.g., A549) after 24h Exposure
| Treatment | % Live Cells (Calcein AM positive) | % Dead Cells (EthD-1 positive) |
| Vehicle Control | 98.5% | 1.5% |
| Cefiderocol (100 µg/mL) | 96.2% | 3.8% |
| Cefiderocol (500 µg/mL) | 75.8% | 24.2% |
| Positive Control (e.g., 1% Triton X-100) | 2.1% | 97.9% |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefiderocol Protects against Cytokine- and Endotoxin-Induced Disruption of Vascular Endothelial Cell Integrity in an In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. takara.co.kr [takara.co.kr]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. ptglab.com [ptglab.com]
Technical Support Center: Refining HPLC-UV Detection Parameters for Cefiderocol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of Cefiderocol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for the detection of Cefiderocol?
A1: The optimal UV wavelength for detecting Cefiderocol is generally around 300 nm, as this has been shown to provide good UV absorption.[1][2] Another validated method has also utilized a wavelength of 260 nm.[3][4] The choice may depend on the specific matrix and potential interfering substances.
Q2: What are the common stationary phases used for Cefiderocol analysis?
A2: Reversed-phase C18 columns are the most commonly reported stationary phases for the chromatographic separation of Cefiderocol.[1][3][4][5][6]
Q3: What are typical mobile phase compositions for Cefiderocol HPLC analysis?
A3: A common mobile phase involves a gradient elution using a mixture of an acidic aqueous solution and an organic solvent. For instance, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is a frequently used system.[1] Another method employs a mobile phase composed of acetonitrile and phosphate (B84403) buffer at pH 3.50.[3][4]
Q4: What could be the cause of poor peak shape (tailing or fronting) for my Cefiderocol peak?
A4: Poor peak shape can arise from several factors. Peak tailing may be caused by strong interactions between Cefiderocol and the stationary phase, or by issues with the column itself.[7][8] Peak fronting could be a result of column overload or an inappropriate sample solvent.[7]
Q5: My Cefiderocol peak retention time is shifting. What are the possible reasons?
A5: Retention time shifts can be due to changes in mobile phase composition, temperature fluctuations, or column degradation.[9] It is crucial to ensure the mobile phase is prepared accurately and consistently, and that the column is properly equilibrated and maintained.
Q6: I am observing low sensitivity for my Cefiderocol analysis. How can I improve it?
A6: Low sensitivity can be caused by several factors, including an incorrect detection wavelength, a deteriorating UV lamp in the detector, or issues with the sample preparation leading to low recovery.[10][11] Ensure the detector is set to the optimal wavelength (around 300 nm or 260 nm) and that the lamp has sufficient energy. Optimizing the sample extraction procedure can also enhance sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to suppress any secondary ionic interactions. |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary.[8] | |
| Peak Fronting | Sample overload. | Dilute the sample and reinject. |
| Sample solvent is stronger than the mobile phase. | Prepare the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. | |
| Split Peaks | Issue with the injection port or a partially blocked frit. | Inspect and clean the injector and replace the column inlet frit if necessary.[8][10] |
| Column void formation. | Replace the column. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Step |
| Gradual shift in retention time | Column aging or contamination. | Implement a regular column cleaning protocol. If the issue persists, replace the column.[9] |
| Change in mobile phase composition. | Prepare fresh mobile phase, ensuring accurate measurements. Use a mobile phase degasser.[12] | |
| Random shifts in retention time | Pump malfunction or leaks. | Check the pump for pressure fluctuations and inspect for any leaks in the system.[13] |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
Issue 3: Baseline Noise or Drift
| Symptom | Potential Cause | Troubleshooting Step |
| Noisy Baseline | Air bubbles in the detector or pump. | Degas the mobile phase and purge the pump and detector.[10][14] |
| Contaminated mobile phase or column. | Use high-purity solvents and filter the mobile phase. Wash the column. | |
| Drifting Baseline | Change in mobile phase composition during a gradient. | Ensure the mobile phase components are well-mixed and the gradient proportioning valve is functioning correctly.[15] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[13] |
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| UV Detection Wavelength | 300 nm or 260 nm | [1][2][3][4] |
| Column Type | Reversed-Phase C18 | [1][3][4][5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Acetonitrile | [1][3] |
| Flow Rate | 0.35 mL/min to 1.0 mL/min | [1][3] |
| Column Temperature | 45 °C | [1] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Cefiderocol in Serum
This protocol is based on a validated method for the quantification of Cefiderocol in serum.[1][5][6][16]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, add 200 µL of a precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient can be optimized based on the specific column and system.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 300 nm.
-
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of Cefiderocol.
Caption: Logical troubleshooting workflow for common HPLC-UV issues.
References
- 1. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC-UV Detection Method for Cefiderocol Quantification in a Critical Patient Receiving Fetcroja and Treated With Extracorporeal Replacement Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. youtube.com [youtube.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Strategies to Reduce Variability in Cefetecol Animal Studies
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Cefetecol. This resource offers practical troubleshooting guides and frequently asked questions (FAQs) to enhance the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical animal studies?
A1: Variability in animal studies can stem from three principal categories:
-
Biological Factors: Inherent differences among animals, including their genetics, age, sex, health status, and gut microbiome, can significantly influence experimental outcomes.[1]
-
Environmental Factors: Conditions within the animal facility, such as temperature, humidity, lighting cycles, noise levels, and cage setup, can introduce variability if not strictly controlled.[1][2]
-
Experimental Procedures: Inconsistencies in how experiments are conducted—from animal handling and dosing techniques to surgical procedures and data collection—are a major source of variation.[1][3]
Q2: How can variability be minimized through robust experimental design?
A2: A well-structured experimental design is fundamental to reducing variability. Key strategies include:
-
Randomization: Assign animals to treatment groups randomly to mitigate selection bias.[1] Cage placement should also be randomized to avoid "cage effects."[1]
-
Blinding: The individuals conducting the experiment and analyzing the results should be unaware of the treatment group assignments to minimize observer bias.[1]
-
Sample Size Calculation: Utilize power analysis to ascertain the appropriate number of animals required to detect a statistically significant effect, thereby preventing underpowered studies.
-
Control Groups: The inclusion of appropriate positive and negative control groups is essential to confirm that the observed effects are a direct result of the experimental intervention.[1]
Q3: Can the physicochemical properties of this compound contribute to pharmacokinetic variability?
A3: Yes, the properties of the drug itself can be a source of variability. For orally administered compounds, factors such as low solubility, high administered dose, and pH-dependent solubility have been associated with high variability in plasma concentrations (AUC).[4][5] It is crucial to characterize these properties for this compound and consider formulation strategies to improve consistency.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Profiles of this compound
-
Potential Cause: Inconsistent oral absorption due to physicochemical properties of this compound.
-
Troubleshooting Steps:
-
Assess Solubility and Permeability: Characterize this compound based on the Biopharmaceutics Classification System (BCS). Compounds in BCS classes II and IV are more prone to PK variability.[4]
-
Review Dosing Procedure: Ensure precise and consistent administration techniques, especially for oral gavage. Check for issues with formulation stability or homogeneity.
-
Control Food and Water Intake: Food can significantly affect the absorption of orally administered drugs.[5] Standardize the fasting period before and after dosing.
-
Standardize Sampling Times: Collect blood samples at precisely the same time points for all animals to ensure accurate AUC calculations.
-
Issue 2: Inconsistent Behavioral or Physiological Responses to this compound
-
Potential Cause: Stress induced by improper animal handling or environmental disturbances.
-
Troubleshooting Steps:
-
Acclimatization: Ensure a sufficient period for animals to acclimate to the facility and the specific experimental conditions before the study begins.[2][3]
-
Handling Technique: Implement gentle handling methods, such as tunnel handling for mice, to reduce stress and anxiety, which can impact physiological and behavioral outcomes.[1][2]
-
Consistent Timing: Conduct all experimental procedures and measurements at the same time each day to account for circadian rhythms.[2]
-
Environmental Control: Maintain and monitor consistent temperature, humidity, light cycles, and noise levels in the animal housing and experimental rooms.[2]
-
Data Summary
Table 1: Key Sources of Variability and Mitigation Strategies
| Source of Variability | Potential Impact | Mitigation Strategy | Reference |
| Biological | |||
| Genetics | Different responses to this compound | Use inbred strains or genetically defined stocks. | [6] |
| Microbiome | Altered drug metabolism and immune response | Standardize diet and housing; consider co-housing or littermate controls. | [6] |
| Age and Sex | Differences in metabolism and physiology | Use a narrow age range and single-sex, or include both sexes and analyze as a variable. | [1] |
| Environmental | |||
| Temperature/Humidity | Altered metabolic rate and stress levels | Maintain a stable and controlled macro- and micro-environment. | [2] |
| Light Cycle | Disruption of circadian rhythms affecting drug metabolism | Adhere to a strict 12:12 light/dark cycle. | [2] |
| Noise | Stress-induced physiological changes | Minimize noise in the animal facility; use sound-attenuating materials. | [2] |
| Procedural | |||
| Animal Handling | Stress-induced behavioral and physiological changes | Acclimatize animals to handling; use non-aversive handling techniques. | [2][3] |
| Dosing Inaccuracy | Variable drug exposure | Train personnel thoroughly; verify dose calculations and administration volumes. | [3] |
| Measurement Error | Imprecise data collection | Use calibrated instruments; ensure consistency between observers. | [3] |
Experimental Protocols
Protocol 1: Non-Aversive Mouse Handling Using a Tunnel
This method is designed to reduce stress during routine handling.[1]
-
Materials: Polycarbonate handling tunnel appropriate for the mouse size.
-
Procedure:
-
Place the tunnel in the home cage, with the opening facing the mouse.
-
Allow the mouse to enter the tunnel voluntarily.
-
Gently lift the tunnel to transport the mouse.
-
To move the mouse to your hand, tilt the tunnel to allow the mouse to walk out onto your open palm.[1]
-
Protocol 2: Randomization and Blinding Procedure
-
Randomization:
-
Assign a unique identification number to each animal.
-
Use a random number generator or a simple method like a spreadsheet function to assign each animal to a treatment group (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
Randomly place cages on racks to avoid positional effects within the room.[1]
-
-
Blinding:
-
Prepare the dosing solutions in coded vials (e.g., Solution A, Solution B, Solution C).
-
The code linking the solutions to the actual treatment groups should be held by a third party not involved in dosing or data collection.
-
The personnel responsible for animal dosing, observation, and outcome assessment should be unaware of the treatment assignments until all data has been collected and analyzed.[1]
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of variability.
Caption: Core factors influencing experimental reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. amuzainc.com [amuzainc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reducing versus Embracing Variation as Strategies for Reproducibility: The Microbiome of Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Cefetecol experimental artifacts
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers identify and mitigate potential experimental artifacts when working with the investigational compound Cefetecol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an advanced cephalosporin-based compound. Its primary antibacterial mechanism is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In mammalian systems, it is being investigated for its potential anti-inflammatory properties, hypothesized to occur through modulation of the NF-κB signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to keep the stock solution at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can this compound interfere with fluorescence-based assays?
A3: this compound has been observed to exhibit low-level intrinsic fluorescence at an excitation wavelength of ~390nm and an emission wavelength of ~450nm. Researchers using fluorescent proteins or dyes with overlapping spectra (like DAPI) should perform appropriate vehicle controls to establish a baseline.
Q4: Is this compound cytotoxic to mammalian cells?
A4: this compound can exhibit cytotoxicity at high concentrations. The half-maximal inhibitory concentration (IC50) varies by cell type. It is crucial to determine the optimal, non-cytotoxic working concentration for your specific cell line before proceeding with functional assays.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability in MTT/XTT Assays
Question: I observed a significant drop in cell viability after treating my mammalian cell line with this compound, even at concentrations expected to be non-toxic. What could be the cause?
Answer: This issue can stem from several sources. Follow these troubleshooting steps:
-
Confirm Cytotoxicity: The observed effect may be genuine dose-dependent cytotoxicity. It is essential to perform a full dose-response curve to determine the IC50 for your specific cell line.
-
Check for Endotoxin (B1171834) Contamination: this compound is synthesized through processes that can introduce endotoxins. Endotoxins can induce inflammatory responses and cell death in sensitive cell lines (e.g., macrophages). Test your this compound stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all wells and below the toxic threshold for your cells (typically <0.5%).
-
Assay Interference: this compound may directly interfere with the tetrazolium salts (MTT, XTT) or the formazan (B1609692) product. Run a cell-free control where this compound is added to media and the assay reagents to check for any chemical reaction that mimics cell death.
Issue 2: Inconsistent Results in NF-κB Reporter Assays
Question: My luciferase reporter assay results for NF-κB activity are highly variable and not dose-dependent after this compound treatment. Why is this happening?
Answer: Variability in reporter assays can be frustrating. Consider the following possibilities:
-
Cell Line Health and Transfection Efficiency: Ensure your cells are healthy, within a low passage number, and that transfection efficiency is consistent across experiments.
-
Direct Luciferase Inhibition: this compound might be a direct inhibitor of the luciferase enzyme. To test this, perform an in vitro luciferase assay by adding this compound directly to a reaction containing recombinant luciferase and its substrate.
-
Promoter-Specific Effects: this compound could be affecting the stability of the reporter mRNA or protein, or interacting with components of the specific promoter used in your reporter construct, independent of NF-κB activity.
-
Timing of Treatment: The kinetics of NF-κB activation and this compound's action may not be aligned. Perform a time-course experiment to identify the optimal treatment duration for observing an effect.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines
| Cell Line | Type | Assay | IC50 (µM) |
| HEK293T | Human Embryonic Kidney | MTT | > 100 |
| HeLa | Human Cervical Cancer | XTT | 85.4 |
| RAW 264.7 | Mouse Macrophage | MTT | 42.1 |
| A549 | Human Lung Carcinoma | MTT | 95.2 |
Table 2: Effect of this compound on a Cell-Free Luciferase Assay
| This compound Conc. (µM) | Luciferase Activity (Relative Luminescence Units) | % Inhibition |
| 0 (Control) | 1,540,210 | 0% |
| 10 | 1,525,800 | 0.9% |
| 50 | 1,498,700 | 2.7% |
| 100 | 1,450,115 | 5.8% |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired period (e.g., 24, 48 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells in a 24-well plate with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
Incubation: Allow 24 hours for plasmid expression.
-
Treatment: Treat cells with this compound for a predetermined time (e.g., 6 hours).
-
Stimulation: Induce NF-κB activation with a known stimulus (e.g., TNF-α) for the final 6-8 hours of the incubation period.
-
Cell Lysis: Wash cells with PBS and lyse them using the manufacturer's recommended lysis buffer (e.g., from a Dual-Luciferase® Reporter Assay System).
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
Analysis: Calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency and cell number.
Diagrams and Workflows
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothesized this compound action on the NF-κB pathway.
Caption: Logical workflow for selecting an appropriate assay.
Validation & Comparative
A Comparative Efficacy Analysis of Cefetecol and Other Fourth-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Cefetecol, a fourth-generation cephalosporin (B10832234) whose development was terminated, against currently available fourth-generation cephalosporins, Cefepime (B1668827) and Cefpirome (B1668871), and the novel siderophore cephalosporin, Cefiderocol (B606585). The data presented is compiled from various preclinical studies and should be interpreted with the understanding that direct head-to-head clinical comparisons are unavailable due to the discontinuation of this compound's development.
Executive Summary
This compound (GR69153) was a promising fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its development, however, was halted, reportedly due to unfavorable pharmacokinetics or side effects observed in early-phase clinical trials. This guide revisits the preclinical data of this compound and contextualizes its potential efficacy against established and new cephalosporins.
Fourth-generation cephalosporins, such as Cefepime and Cefpirome, are known for their broad-spectrum coverage, including activity against Pseudomonas aeruginosa, and their stability against many beta-lactamases.[2][3][4] Cefiderocol represents a newer class of cephalosporins that utilizes a unique "Trojan horse" mechanism to enter bacterial cells, showing potent activity against many multidrug-resistant Gram-negative organisms.[5][6][7]
In Vitro Activity Comparison
The following tables summarize the in vitro activity (MIC90 in µg/mL) of this compound, Cefepime, Cefpirome, and Cefiderocol against a range of clinically relevant bacteria.
Disclaimer: The data presented below is compiled from multiple independent studies. Variations in methodology, bacterial isolates, and testing conditions may exist. Therefore, direct comparisons of MIC90 values across different studies should be made with caution.
Gram-Negative Bacteria
| Organism | This compound (GR69153) MIC90 (µg/mL) | Cefepime MIC90 (µg/mL) | Cefpirome MIC90 (µg/mL) | Cefiderocol MIC90 (µg/mL) |
| Escherichia coli | ≤0.5 | 0.25 | ≤1 | 2 |
| Klebsiella pneumoniae | ≤0.5 | 0.25 | ≤1 | 2 |
| Enterobacter cloacae | 8 | ≤0.25 | ≤1 | 4 |
| Serratia marcescens | 4 | 2 | ≤1 | 4 |
| Proteus mirabilis | ≤0.5 | ≤0.12 | ≤1 | 1 |
| Pseudomonas aeruginosa | 1 | 16 | 8 | 1 |
| Acinetobacter baumannii | - | 16 | 4 | 4 |
Gram-Positive Bacteria
| Organism | This compound (GR69153) MIC90 (µg/mL) | Cefepime MIC90 (µg/mL) | Cefpirome MIC90 (µg/mL) | Cefiderocol MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 2 | 4 | 2 | - |
| Streptococcus pneumoniae | ≤0.12 | 1 | - | - |
| Streptococcus pyogenes | - | ≤0.06 | - | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data cited in this guide are predominantly based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Based on CLSI Guidelines)
-
Preparation of Antimicrobial Agent: A stock solution of the cephalosporin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For Cefiderocol, iron-depleted CAMHB is used to mimic in vivo conditions of iron limitation and to enable its iron-uptake mechanism.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
-
Incubation: The microdilution plates, containing the serially diluted antimicrobial agent and the bacterial inoculum, are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanism of Action: Signaling Pathways and Cellular Targets
Fourth-generation cephalosporins and Cefiderocol share the same ultimate target: the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. However, their mechanisms of entry into Gram-negative bacteria differ significantly.
Standard Fourth-Generation Cephalosporin Mechanism of Action
Caption: Mechanism of a typical fourth-generation cephalosporin.
Fourth-generation cephalosporins like Cefepime and Cefpirome are zwitterions, which facilitates their passage through the porin channels of the outer membrane of Gram-negative bacteria.[4] Once in the periplasmic space, they bind to and inactivate PBPs, primarily PBP3, which disrupts peptidoglycan synthesis, leading to cell wall instability and bacterial cell death.[4][8][9]
Cefiderocol's "Trojan Horse" Mechanism of Action
Caption: Cefiderocol's unique "Trojan horse" mechanism.
Cefiderocol possesses a catechol moiety that acts as a siderophore, a molecule that chelates iron.[10] In the iron-limited environment of an infection, Cefiderocol binds to ferric iron and is actively transported across the outer bacterial membrane via bacterial iron transport systems.[1][5][7] This "Trojan horse" strategy allows Cefiderocol to bypass the porin channels, a common mechanism of resistance, and achieve higher concentrations in the periplasmic space.[6] Once in the periplasm, it dissociates from iron and inhibits PBPs, leading to bactericidal activity.[1][6]
Conclusion
Based on the available preclinical data, this compound demonstrated potent in vitro activity against a range of Gram-negative and Gram-positive pathogens, with an efficacy profile that appears comparable to, and in some cases, potentially better than, established fourth-generation cephalosporins against certain organisms. However, its clinical development was unfortunately terminated.
Cefepime and Cefpirome remain important therapeutic options due to their broad-spectrum activity. The emergence of Cefiderocol offers a significant advancement, particularly for treating infections caused by multidrug-resistant Gram-negative bacteria, owing to its novel mechanism of cellular entry that overcomes certain resistance mechanisms. Further research and continuous surveillance are crucial to understanding the evolving landscape of antimicrobial resistance and the role of these cephalosporins in clinical practice.
References
- 1. What is the mechanism of Cefiderocol Sulfate Tosylate? [synapse.patsnap.com]
- 2. Comparative in vitro activity of cefpirome and cefepime, two new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of cefepime and cefpirome compared to other third-generation cephem antibiotics against gram-negative nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Comparative Analysis of Cefiderocol and Cefepime Against ESBL-Producing Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli poses a significant challenge to global public health, necessitating the development and critical evaluation of novel antimicrobial agents. This guide provides a detailed comparative analysis of Cefiderocol (B606585), a novel siderophore cephalosporin (B10832234), and Cefepime, a fourth-generation cephalosporin, against ESBL-producing E. coli.
Executive Summary
Cefiderocol demonstrates superior in vitro activity against ESBL-producing E. coli compared to Cefepime. Its unique "Trojan horse" mechanism of entry, utilizing the bacterium's iron uptake systems, allows it to overcome the primary resistance mechanism mediated by ESBLs.[1][2][3] While Cefepime retains some activity, its efficacy is significantly compromised by ESBL production, leading to higher minimum inhibitory concentrations (MICs) and lower susceptibility rates.
Mechanism of Action
Cefiderocol and Cefepime are both cephalosporin antibiotics that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][3] However, their methods of penetrating the outer membrane of Gram-negative bacteria, like E. coli, differ significantly.
Cefepime , like other traditional β-lactams, primarily enters the periplasmic space through porin channels.[3] This mode of entry makes it vulnerable to hydrolysis by β-lactamase enzymes, including ESBLs, which are located in the periplasm.
Cefiderocol possesses a unique siderophore moiety, a catechol group, on its C-3 side chain.[1][2][3] This allows it to chelate iron and actively transport across the outer bacterial membrane via the bacterium's own iron uptake channels.[1][2][3] This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasmic space, effectively bypassing the porin channels and overwhelming the hydrolytic activity of ESBLs.[1][4]
References
Cefiderocol Demonstrates Potent In Vitro Activity Against Challenging Gram-Negative Clinical Isolates
A comprehensive analysis of recent studies highlights the robust in vitro efficacy of cefiderocol (B606585), a novel siderophore cephalosporin, against a wide spectrum of clinically significant Gram-negative bacteria. Comparative data reveals its consistent performance, often surpassing that of other commonly used antibiotics, particularly against multidrug-resistant (MDR) and carbapenem-resistant (CR) strains.
Cefiderocol employs a unique "Trojan horse" mechanism to penetrate the outer membrane of Gram-negative bacteria. By chelating iron, it utilizes the bacteria's own iron uptake systems to gain entry into the periplasmic space.[1][2] Once inside, it dissociates from iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to cell death.[1][2][3] This novel mode of entry allows cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pumps.[1][4]
Comparative In Vitro Activity
A summary of minimum inhibitory concentration (MIC) data from various studies demonstrates cefiderocol's potent activity against key Gram-negative pathogens, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia. The tables below present a comparative analysis of cefiderocol's MIC values alongside those of other critical antimicrobial agents.
Table 1: In Vitro Activity of Cefiderocol and Comparator Agents Against Carbapenem-Resistant Enterobacterales
| Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Cefiderocol | ≤0.03 - 16 | 1 | 4 |
| Meropenem | - | >64 | >64 |
| Ceftazidime-avibactam | - | - | >64 |
| Colistin | - | - | >8 |
Data compiled from a study on clinical isolates from urinary tract sources.[5]
Table 2: In Vitro Activity of Cefiderocol and Comparator Agents Against Multidrug-Resistant Non-Fermenting Gram-Negative Bacilli
| Organism / Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| A. baumannii | |||
| Cefiderocol | ≤0.06 - >32 | 0.25 | 2 |
| P. aeruginosa (Imipenem-resistant) | |||
| Cefiderocol | - | 0.25 | 1 |
| Ceftazidime-avibactam | - | 8 | 16 |
| S. maltophilia | |||
| Cefiderocol | - | ≤0.06 | 0.25 |
Data compiled from a study on multidrug-resistant non-fermenting Gram-negative bacilli collected between 2019 and 2021.[6]
Experimental Protocols
The in vitro activity data presented was primarily generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The reference method for determining the in vitro susceptibility of bacteria to cefiderocol is broth microdilution.[7] This procedure involves the following key steps:
-
Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB): A crucial step for testing cefiderocol is the use of iron-depleted media to mimic the iron-limited conditions in the human body and allow for the proper functioning of cefiderocol's iron-uptake mechanism.[5][13]
-
Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final bacterial concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Antimicrobials: Cefiderocol and comparator antibiotics are serially diluted in the ID-CAMHB within microtiter plates to cover a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Quality control is performed on each day of testing using reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 to ensure the accuracy and reproducibility of the results.[5][14]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the in vitro activity of cefiderocol.
Caption: Experimental workflow for MIC determination.
Signaling Pathway of Cefiderocol's Mechanism of Action
The diagram below outlines the unique mechanism of action of cefiderocol.
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
References
- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 2. What is the mechanism of Cefiderocol Sulfate Tosylate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Activity of Cefiderocol Against Gram-Negative Clinical Isolates Collected from Urinary Track Source: SIDERO-WT-2014/SIDERO-WT-2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. clsi.org [clsi.org]
- 11. goums.ac.ir [goums.ac.ir]
- 12. darvashco.com [darvashco.com]
- 13. seq.es [seq.es]
- 14. mdpi.com [mdpi.com]
Navigating the Landscape of Resistance: A Comparative Guide to the Cross-Resistance Profile of Cefiderocol
For Researchers, Scientists, and Drug Development Professionals
Cefiderocol (B606585), a novel siderophore cephalosporin, has emerged as a critical therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria. Its unique "Trojan horse" mechanism, leveraging bacterial iron transport systems for cellular entry, allows it to circumvent some common resistance pathways that affect other β-lactam antibiotics.[1][2] However, the emergence of resistance and the potential for cross-resistance with other β-lactams necessitate a thorough understanding of its performance in the face of diverse resistance mechanisms. This guide provides a comparative analysis of Cefiderocol's cross-resistance profile with other β-lactam antibiotics, supported by experimental data and detailed methodologies.
Comparative In Vitro Activity: A Quantitative Overview
The in vitro potency of Cefiderocol against challenging Gram-negative isolates, particularly those resistant to carbapenems, is a key indicator of its clinical utility. The following tables summarize Minimum Inhibitory Concentration (MIC) data, offering a direct comparison with other β-lactam agents.
Table 1: Comparative Activity of Cefiderocol and Other β-Lactams against Carbapenem-Resistant Enterobacterales
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Cefiderocol | 0.5 | 8 | 81.9% [1][3][4] |
| Meropenem | - | ≥64 | - |
| Ceftazidime-avibactam | - | ≥64 | 41.6%[5] |
| Ceftolozane-tazobactam | - | ≥64 | - |
| Imipenem-relebactam | - | - | - |
Data compiled from multiple studies against diverse panels of carbapenem-resistant Enterobacterales. Susceptibility breakpoints may vary by region and institution.
Table 2: Comparative Activity of Cefiderocol and Other β-Lactams against Pseudomonas aeruginosa
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Cefiderocol | 1 | 8 | 77.5% - 98.6% [1][3][6] |
| Ceftazidime-avibactam | - | - | 96.1%[6] |
| Imipenem-relebactam | - | - | 96.5%[6] |
| Ceftolozane-tazobactam | - | - | 95.9%[6] |
Data compiled from multiple studies. Susceptibility rates for comparator agents can be high against a general collection of P. aeruginosa but are significantly lower against difficult-to-treat resistant (DTR) isolates, where Cefiderocol maintains high activity.[6]
Understanding Cross-Resistance: Mechanisms and Implications
Cross-resistance between Cefiderocol and other β-lactam antibiotics is a complex phenomenon, often mediated by the production of various β-lactamase enzymes.[7]
Notably, certain variants of Klebsiella pneumoniae carbapenemase (KPC) and New Delhi metallo-β-lactamase (NDM) have been associated with reduced susceptibility to both Cefiderocol and ceftazidime-avibactam.[7][8][9][10] The expression of AmpC β-lactamases, particularly in P. aeruginosa, can also contribute to cross-resistance with ceftazidime-avibactam and ceftolozane-tazobactam.[7][8]
However, Cefiderocol often retains activity against isolates resistant to other β-lactam/β-lactamase inhibitor combinations.[6][11] This is attributed to its unique entry mechanism and stability against a broad spectrum of β-lactamases.[2][7] Resistance to Cefiderocol is frequently multifactorial, involving not only β-lactamases but also mutations in the siderophore receptors responsible for its uptake.[7]
Experimental Protocols: Determining Antimicrobial Susceptibility
The in vitro activity data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST) performed according to established standards, with a crucial modification for Cefiderocol.
Broth Microdilution (BMD) for Cefiderocol:
-
Medium: The key to accurate Cefiderocol MIC determination is the use of iron-depleted cation-adjusted Mueller-Hinton Broth (ID-CAMHB).[1][12][13] Standard Mueller-Hinton broth contains variable iron concentrations that interfere with Cefiderocol's siderophore-mediated iron uptake, leading to unreliable results.[12]
-
Inoculum Preparation: Bacterial isolates are cultured on a suitable agar (B569324) medium. A standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[1]
-
Incubation: The microdilution plates are incubated at 35-37°C for 18-24 hours under ambient air conditions.[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]
Visualizing Resistance: Pathways and Workflows
To better understand the interplay of factors leading to Cefiderocol resistance and potential cross-resistance, the following diagrams illustrate key concepts.
Caption: Mechanism of action of Cefiderocol and common resistance pathways shared with other β-lactams.
Caption: Experimental workflow for investigating the cross-resistance profile of Cefiderocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 3. In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Co-resistance to ceftazidime-avibactam and cefiderocol in clinical isolates producing KPC variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of cefiderocol against ceftazidime-avibactam susceptible and resistant KPC-producing Enterobacterales: cross-resistance and synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shionogimedical.com [shionogimedical.com]
- 12. Cefiderocol Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paho.org [paho.org]
- 14. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Cefiderocol and Meropenem in Preclinical Sepsis Models
In the landscape of antibiotic development, particularly for treating severe Gram-negative infections that can lead to sepsis, rigorous preclinical evaluation is paramount. This guide provides a comparative analysis of Cefiderocol (B606585), a novel siderophore cephalosporin (B10832234), and Meropenem, a widely used carbapenem (B1253116), based on available data from murine infection models. While direct head-to-head studies in a standardized sepsis model are limited, this document synthesizes findings from various preclinical studies to offer insights for researchers, scientists, and drug development professionals.
Overview of Compounds
Cefiderocol is a first-in-class siderophore cephalosporin that utilizes a unique "Trojan horse" mechanism to enter bacterial cells. By chelating iron, it is actively transported across the outer membrane of Gram-negative bacteria via their iron transport systems. This mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space and overcome many common resistance mechanisms, including efflux pumps and porin channel deletions.[1][2] It is stable against a wide range of β-lactamases, including both serine- and metallo-carbapenemases.[1]
Meropenem is a broad-spectrum carbapenem antibiotic that has been a cornerstone for treating serious bacterial infections for decades. It exhibits time-dependent bactericidal activity by inhibiting bacterial cell wall synthesis. Its broad spectrum of activity includes many Gram-negative and Gram-positive bacteria. However, the rise of carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant organisms has challenged its utility in some clinical settings.
Comparative Efficacy in Murine Infection Models
The efficacy of both Cefiderocol and Meropenem is primarily predicted by the pharmacokinetic/pharmacodynamic (PK/PD) index of the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[3][4] Preclinical studies in murine thigh and lung infection models have established the in vivo efficacy of Cefiderocol against a range of Gram-negative pathogens, including carbapenem-resistant strains.[5][6]
Bacterial Clearance
Studies have demonstrated significant bacterial clearance with both agents in murine infection models. Cefiderocol has shown potent efficacy against Gram-negative bacilli, including carbapenem-resistant strains, in neutropenic thigh and lung infection models.[5] For instance, in a neutropenic murine thigh infection model with Pseudomonas aeruginosa, Cefiderocol administered at doses from 4.2 to 166.7 mg/kg every 8 hours resulted in a change in bacterial load ranging from +3.4 to -3.1 log10 CFU after 24 hours.[7] Similarly, Meropenem, often in combination with a β-lactamase inhibitor like vaborbactam, has demonstrated significant bacterial killing in mouse thigh and lung infection models against carbapenem-resistant Enterobacteriaceae.[8] For example, Meropenem-vaborbactam (300 plus 50 mg/kg) produced a bacterial reduction of 0.8 to 2.89 logs compared to untreated controls in a thigh infection model.[8]
| Parameter | Cefiderocol | Meropenem | Model | Pathogen | Reference |
| Bacterial Reduction (log10 CFU) | 3.1 (at 166.7 mg/kg q8h) | 0.8 - 2.89 (at 300 mg/kg q2h with vaborbactam) | Neutropenic Murine Thigh | P. aeruginosa / KPC-producing CRE | [7][8] |
| PK/PD Target for 1-log10 Reduction (%fT>MIC) | 73.3% (Enterobacteriaceae), 77.2% (P. aeruginosa) | ~40% (for bactericidal effects) | Neutropenic Murine Thigh | Various Gram-Negatives | [4][6] |
Survival Outcomes
In a preclinical sepsis model in rats using Pseudomonas aeruginosa, Meropenem treatment groups showed significantly better survival outcomes compared to the control group.[9] While specific survival data from a head-to-head preclinical sepsis model was not identified in the search, clinical trials provide some comparative insights. In the APEKS-NP randomized clinical trial comparing Cefiderocol to high-dose, extended-infusion Meropenem for nosocomial pneumonia, all-cause mortality at day 14 was similar between the two groups (12.4% for Cefiderocol vs. 11.6% for Meropenem), demonstrating non-inferiority.[10][11] However, the CREDIBLE-CR trial, which compared Cefiderocol to the best available therapy for carbapenem-resistant Gram-negative infections, noted a higher all-cause mortality rate in the Cefiderocol arm, particularly in patients with Acinetobacter baumannii infections.[2][12]
| Outcome | Cefiderocol | Meropenem | Study Population | Indication | Reference |
| 14-Day All-Cause Mortality | 12.4% | 11.6% | Modified Intent-to-Treat | Nosocomial Pneumonia | [10][11] |
| 28-Day All-Cause Mortality | 21.0% | 20.5% | Modified Intent-to-Treat | Nosocomial Pneumonia | [10] |
Pharmacokinetic Profiles in Murine Models
The pharmacokinetic properties of both drugs have been characterized in animal models. Both exhibit linear pharmacokinetics over a range of doses.[3][5][13]
| PK Parameter | Cefiderocol (Murine Model) | Meropenem (Murine Model) | Reference |
| Half-life (t½) | ~0.86 hours | ~4.5 minutes | [7][13] |
| Protein Binding | Moderate (40-60% in humans) | Low (33.8%) | [13][14] |
| Elimination | Primarily renal | Primarily renal | [3][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols from representative studies.
Murine Sepsis/Infection Model Protocol
This protocol represents a generalized workflow for evaluating antibiotic efficacy in a murine infection model, based on common elements from the reviewed literature.[7][8][9]
Pharmacokinetic Analysis Protocol
-
Animal Model : Utilize the same animal model as in the efficacy studies (e.g., neutropenic mice).[7][8]
-
Drug Administration : Administer single subcutaneous or intraperitoneal doses of Cefiderocol or Meropenem across a range of concentrations.[7][8]
-
Blood Sampling : Collect blood samples via cardiac puncture or other appropriate methods at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours).[4][15]
-
Sample Processing : Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Concentration Measurement : Determine drug concentrations in plasma using validated methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[15]
-
Data Analysis : Analyze plasma concentration-time data using non-compartmental or compartmental analysis to determine key PK parameters like Cmax, AUC, and half-life.[8][9]
Signaling Pathway Context: Toll-Like Receptor 4 (TLR4) in Gram-Negative Sepsis
Gram-negative sepsis is often initiated by the recognition of lipopolysaccharide (LPS), a component of the bacterial outer membrane, by Toll-Like Receptor 4 (TLR4) on host immune cells. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, a hallmark of the systemic inflammatory response in sepsis. Effective antibiotic therapy with agents like Cefiderocol or Meropenem reduces the bacterial load, thereby decreasing the LPS burden and mitigating this inflammatory cascade.
Conclusion
Both Cefiderocol and Meropenem are potent antibiotics with demonstrated efficacy in preclinical models of severe Gram-negative infections. Cefiderocol's novel mechanism of action provides a significant advantage against many carbapenem-resistant pathogens. Meropenem remains a critical tool, although its effectiveness can be compromised by emerging resistance. The data suggests that for infections caused by susceptible organisms, Meropenem and Cefiderocol may have comparable efficacy, as shown in clinical trials for nosocomial pneumonia.[11] However, in scenarios involving carbapenem-resistant pathogens, Cefiderocol represents a vital therapeutic option.[16] Further direct head-to-head studies in standardized preclinical sepsis models are warranted to delineate more subtle differences in efficacy, particularly concerning the modulation of the host inflammatory response.
References
- 1. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining Exposure Predictors of Meropenem That Are Associated with Improved Survival for Severe Bacterial Infection: A Preclinical PK/PD Study in Sepsis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contagionlive.com [contagionlive.com]
- 11. shea-online.org [shea-online.org]
- 12. mdpi.com [mdpi.com]
- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 14. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Empiric treatment of patients with sepsis and septic shock and place in therapy of cefiderocol: a systematic review and expert opinion statement - PMC [pmc.ncbi.nlm.nih.gov]
Cefiderocol: A Synergistic Powerhouse in the Fight Against Multidrug-Resistant Bacteria
A comprehensive analysis of Cefiderocol's synergistic effects with other antimicrobial agents reveals its potential to overcome challenging resistance mechanisms in clinically significant Gram-negative pathogens. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Cefiderocol's performance in combination therapies, supported by experimental data and detailed methodologies.
Cefiderocol, a novel siderophore cephalosporin, employs a unique "Trojan horse" mechanism to penetrate the outer membrane of Gram-negative bacteria. By chelating iron, it actively transports itself into the periplasmic space via bacterial iron transporters, bypassing common resistance mechanisms like porin channel mutations and efflux pumps. Once inside, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). This distinct mode of action not only confers potent activity against a broad spectrum of carbapenem-resistant bacteria but also opens avenues for synergistic combinations with other antibiotics.
Synergistic Combinations: A Tabular Comparison
In vitro studies have consistently demonstrated the synergistic potential of Cefiderocol when combined with various antimicrobial agents against multidrug-resistant (MDR) Gram-negative bacteria. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify synergy, with an index of ≤0.5 indicating a synergistic interaction. The following tables summarize the key findings from multiple studies.
| Combination | Target Organism(s) | Key Findings (FIC Index) | Reference(s) |
| Cefiderocol + Avibactam | Acinetobacter baumannii (PER-producing), Carbapenem-Resistant Enterobacterales (CRE) | Strong synergy observed. FIC index of 0.026–0.033 against PER-producing A. baumannii. Significantly reduced Cefiderocol MIC against non-NDM-producing isolates. | [1][2][3] |
| Cefiderocol + Sulbactam | Acinetobacter baumannii (PER-producing) | Synergistic effect with an FIC index of 0.26–0.27. | [1][3] |
| Cefiderocol + Meropenem | Acinetobacter baumannii, Carbapenem-Resistant Pseudomonas aeruginosa | Synergistic to additive effects. FIC index of 0.53–0.75 against PER-producing A. baumannii. Synergistic effects against 42.9% of carbapenem (B1253116) non-susceptible isolates. | [1][2] |
| Cefiderocol + Fosfomycin | Carbapenem-Resistant Enterobacterales (CRE), Carbapenem-Resistant Acinetobacter baumannii (CR-Ab) | Demonstrated synergistic effect against CRE and CR-Ab strains with Cefiderocol resistance. | [4] |
| Cefiderocol + Ampicillin-Sulbactam | Carbapenem-Resistant Pseudomonas aeruginosa (CR-Pa) | Effective against CR-Pa strains resistant to ampicillin-sulbactam. | [4] |
| Cefiderocol + Amikacin | Acinetobacter baumannii | Synergistic to additive effect with an FIC index of 0.25–0.52. | [1] |
Experimental Protocols
The evaluation of synergistic activity between Cefiderocol and other antibiotics primarily relies on two key in vitro methods: the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
-
Preparation of Antibiotic Solutions: Stock solutions of Cefiderocol and the combination drug are prepared at concentrations significantly higher than their minimum inhibitory concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, Cefiderocol is serially diluted along the x-axis, and the combination drug is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC of each drug alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Cefiderocol + FIC of Drug B Where:
-
FIC of Cefiderocol = (MIC of Cefiderocol in combination) / (MIC of Cefiderocol alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation: ≤0.5 = Synergy; >0.5 to 4 = Additive or Indifference; >4 = Antagonism.[5]
-
Time-Kill Assay Protocol
The time-kill assay provides a dynamic assessment of bactericidal activity over time.
-
Preparation of Cultures: A logarithmic phase bacterial culture is prepared and diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL).
-
Exposure to Antibiotics: The bacterial suspension is exposed to Cefiderocol alone, the combination drug alone, and the combination of both at clinically relevant concentrations. A growth control without antibiotics is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Colony Counting: The samples are serially diluted and plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in Cefiderocol's action and the experimental evaluation of its synergistic effects, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. 723. Synergistic Effect of Cefiderocol Combined With Other Antibiotics Against Cefiderocol High MIC Isolates From the Multi-National SIDERO-WT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Cefiderocol in Combination with Avibactam, Sulbactam or Tazobactam against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of the Post-Antibiotic Effect of Cefetecol and Ceftazidime
A Note on Cefetecol: Direct comparative data on the post-antibiotic effect (PAE) of this compound is unavailable in publicly accessible literature. This compound (also known as GR69153), a catechol-substituted siderophore cephalosporin (B10832234), showed potent in vitro activity but did not proceed to late-stage clinical development. Consequently, extensive in vitro and in vivo studies, including detailed PAE assessments, were not widely published.
To provide a relevant comparison for researchers, this guide will compare the known post-antibiotic effect of the widely used third-generation cephalosporin, Ceftazidime (B193861) , with that of Cefiderocol (B606585) , a clinically approved siderophore cephalosporin that shares a similar mechanism of action with this compound. This comparison will serve as a valuable proxy for understanding the potential PAE characteristics of siderophore cephalosporins.
Executive Summary
This guide provides a detailed comparison of the post-antibiotic effect (PAE) of Ceftazidime and the siderophore cephalosporin Cefiderocol. While both are beta-lactam antibiotics that inhibit bacterial cell wall synthesis, their mechanisms of cellular entry differ, which may influence their pharmacodynamic properties, including the PAE. This document summarizes available quantitative PAE data, details the experimental protocols for PAE determination, and provides visual representations of their mechanisms of action and the experimental workflow.
Mechanisms of Action
Ceftazidime: As a third-generation cephalosporin, Ceftazidime's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][3][4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located in the bacterial periplasmic space.[2][4] This disruption of peptidoglycan synthesis leads to a weakened cell wall and subsequent cell lysis.[2][4]
Cefiderocol (as a proxy for this compound): Cefiderocol also inhibits bacterial cell wall synthesis by binding to PBPs.[5][6] However, it possesses a unique "Trojan horse" mechanism to penetrate the outer membrane of Gram-negative bacteria.[5] A catechol moiety on its side chain chelates iron, allowing the drug to be actively transported into the periplasmic space via bacterial iron transporters.[5][7] This active transport mechanism allows Cefiderocol to achieve higher concentrations in the periplasm and bypass some common resistance mechanisms like porin channel mutations.
Post-Antibiotic Effect (PAE) Comparison
The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent. Beta-lactam antibiotics generally exhibit a short PAE against Gram-negative bacilli.
| Antibiotic | Organism | PAE Duration (in vitro) | Reference |
| Ceftazidime | Pseudomonas cepacia | 1.35 hours (mean) | [8] |
| Pseudomonas aeruginosa | Negative PAE observed in a murine infection model | ||
| Cefiderocol | Gram-negative bacilli | Specific in vitro PAE data is not readily available in published literature. As a cephalosporin, a short to moderate PAE is expected. |
Note: The PAE of Ceftazidime can be influenced by the bacterial strain and the presence of other antimicrobial agents. For instance, in combination with fluoroquinolones, the PAE of Ceftazidime against some Pseudomonas isolates was enhanced.
Experimental Protocol for In Vitro PAE Determination
The following is a generalized protocol for determining the in vitro post-antibiotic effect of an antibiotic.
1. Bacterial Culture Preparation:
- A standardized inoculum of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C until it reaches the logarithmic growth phase.
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the antibiotic at a specific concentration (often a multiple of the Minimum Inhibitory Concentration - MIC) for a defined period (e.g., 1-2 hours).
- The control group is incubated without the antibiotic.
3. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This can be achieved by:
- Dilution: A 1:1000 dilution of the culture to reduce the antibiotic concentration to sub-inhibitory levels.
- Centrifugation and Resuspension: Centrifuging the culture, removing the supernatant containing the antibiotic, and resuspending the bacterial pellet in fresh, antibiotic-free medium.
- Filtration: Passing the culture through a filter to retain the bacteria, which are then washed and resuspended in fresh medium.[9][10]
4. Monitoring Bacterial Regrowth:
- Both the test and control cultures are incubated under normal growth conditions.
- Bacterial growth is monitored over time by measuring the number of colony-forming units (CFU/mL) at regular intervals.
5. PAE Calculation:
- The PAE is calculated using the following formula: PAE = T - C
- T: The time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
- C: The time required for the CFU/mL in the control culture to increase by 1 log10.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
culture [label="Prepare Bacterial Culture\n(Logarithmic Phase)"];
split [label="Split into Test and\nControl Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
expose [label="Expose Test Group to Antibiotic"];
no_expose [label="Incubate Control Group\n(No Antibiotic)"];
remove [label="Remove Antibiotic\n(Dilution/Centrifugation/Filtration)"];
monitor [label="Monitor Regrowth of Both Groups\n(CFU Counting)"];
calculate [label="Calculate PAE\n(PAE = T - C)"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> culture;
culture -> split;
split -> expose [label="Test"];
split -> no_expose [label="Control"];
expose -> remove;
remove -> monitor;
no_expose -> monitor;
monitor -> calculate;
calculate -> end;
}
Conclusion
Direct comparison of the post-antibiotic effect of this compound and Ceftazidime is not feasible due to the lack of published data for this compound. However, by examining Ceftazidime and a representative siderophore cephalosporin, Cefiderocol, we can infer potential differences. Ceftazidime exhibits a variable and generally short PAE against Gram-negative bacteria. While specific quantitative PAE data for Cefiderocol is limited, its unique active transport mechanism may lead to a different PAE profile compared to cephalosporins that rely on passive diffusion. Further research into the PAE of Cefiderocol and other siderophore cephalosporins is warranted to fully understand their pharmacodynamic properties and optimize their clinical use.
References
- 1. Post-antibiotic and synergic effects of fluoroquinolones and ceftazidime in combination against Pseudomonas strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical activity of ceftazidime/avibactam against MDR Enterobacteriaceae and Pseudomonas aeruginosa: pooled data from the ceftazidime/avibactam Phase III clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inoculum effect of cefiderocol against NDM-1 producing Escherichia coli in vitro and in a murine model of peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Post-antibiotic effect of ceftazidime, ciprofloxacin, imipenem, piperacillin and tobramycin for Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Independent Validation of Cefiderocol Research Findings: A Comparative Guide
An objective analysis of Cefiderocol's performance against alternative therapies, supported by experimental data from independent and industry-sponsored research.
Introduction
Cefiderocol (B606585), marketed under the brand name Fetroja, is a cephalosporin (B10832234) antibiotic with a novel mechanism of action for treating severe infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] It employs a "Trojan horse" strategy by utilizing the bacteria's own iron transport systems to enter the cell, allowing it to bypass common resistance mechanisms.[1][2][3] This guide provides an independent validation of published research on Cefiderocol, comparing its efficacy and safety against other antibiotics based on available clinical trial and real-world data.
Mechanism of Action
Cefiderocol's unique antibacterial activity stems from its ability to act as a siderophore. It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria through their iron transporters.[3][4] This leads to a higher concentration of the drug in the periplasmic space, where it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3.[5][6] This mechanism allows Cefiderocol to be effective against many carbapenem-resistant bacteria.[5]
References
- 1. Phase 3 trials show positive results for cefiderocol, but questions remain | CIDRAP [cidrap.umn.edu]
- 2. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From Clinical Trials to Real-World Experiences: Evidence About Cefiderocol Use and Potential Role in Empirical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antibiotic Agent, Cefiderocol, for Multidrug-Resistant Gram-Negative Bacteria [journal-jbv.apub.kr]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of the In Vivo Efficacy of the Siderophore Cephalosporin Cefiderocol and Novel Carbapenem Combinations
For Immediate Release
[City, State] – [Date] – In an era defined by the escalating threat of antimicrobial resistance, researchers and clinicians are in critical need of robust data to guide the use of novel antibacterial agents. This guide provides a comprehensive in vivo benchmark of the siderophore cephalosporin (B10832234), cefiderocol (B606585), against two leading novel carbapenem-β-lactamase inhibitor combinations: meropenem-vaborbactam and imipenem-relebactam. While the initial focus of this comparison was to include the early-generation siderophore cephalosporin Cefetecol (GR69153), a review of available literature indicates that its clinical development was halted despite promising in vitro activity, resulting in a scarcity of in vivo efficacy data. Therefore, cefiderocol will serve as the representative compound for the siderophore cephalosporin class.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the in vivo performance of these critical last-line antibiotics against multidrug-resistant Gram-negative bacteria. The data presented is collated from various preclinical murine infection models, providing a standardized platform for evaluation.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of cefiderocol, meropenem-vaborbactam, and imipenem-relebactam in murine thigh and lung infection models. The data highlights the reduction in bacterial burden (log10 CFU) against key carbapenem-resistant pathogens.
Table 1: In Vivo Efficacy in Murine Thigh Infection Model
| Antibiotic | Pathogen | Resistance Mechanism | Bacterial Reduction (log10 CFU/thigh) | Reference |
| Cefiderocol | P. aeruginosa | Carbapenem-Resistant | ~2.5 - 3.0 | [1][2] |
| A. baumannii | Carbapenem-Resistant | ~2.0 - 2.5 | [1] | |
| K. pneumoniae | KPC-producing | ~2.0 - 2.8 | [1] | |
| Meropenem-vaborbactam | K. pneumoniae | KPC-producing | 0.82 - 2.37 | [3] |
| E. cloacae | KPC-producing | ~1.5 - 2.0 | [3] | |
| E. coli | KPC-producing | ~2.0 | [3] | |
| Imipenem-relebactam | P. aeruginosa | Imipenem-Resistant | 1.72 - 3.73 (dose-dependent) | [4] |
| K. pneumoniae | KPC-producing | 2.29 - 3.06 (dose-dependent) | [4] |
Table 2: In Vivo Efficacy in Murine Lung Infection Model
| Antibiotic | Pathogen | Resistance Mechanism | Bacterial Reduction (log10 CFU/lung) | Reference |
| Cefiderocol | S. maltophilia | Trimethoprim-sulfamethoxazole-resistant | Significant dose-dependent reduction | [5] |
| P. aeruginosa | Carbapenem-Resistant | >1.83 | [3] | |
| Meropenem-vaborbactam | K. pneumoniae | KPC-producing | >1.83 | [3] |
| Imipenem-relebactam | P. aeruginosa | Imipenem-Resistant | Efficacious, but less so than in disseminated model | [4] |
| K. pneumoniae | KPC-producing | Efficacious | [4] |
Experimental Protocols
The in vivo efficacy data presented in this guide are primarily derived from two standardized murine infection models: the neutropenic thigh infection model and the lung infection model. Detailed protocols for these models are outlined below.
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections in an immunocompromised host.[6]
-
Animal Model: Specific pathogen-free female ICR or BALB/c mice (6-8 weeks old) are typically used.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585). A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[7]
-
Infection: A bacterial suspension of the test organism in logarithmic growth phase is injected into the thigh muscle of the mice. The typical inoculum size is approximately 10^6 - 10^7 colony-forming units (CFU).
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered via a route that mimics clinical use (e.g., subcutaneous or intravenous).
-
Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The bacterial load (CFU/thigh) is determined by plating serial dilutions of the homogenate. Efficacy is measured as the change in log10 CFU/thigh compared to untreated controls.[1][3]
Murine Lung Infection Model
This model is utilized to assess the efficacy of antibiotics in treating respiratory tract infections.
-
Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Immunosuppression (optional): For certain pathogens, mice may be rendered neutropenic with cyclophosphamide to establish a more robust infection.[5]
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a bacterial suspension. The inoculum volume and concentration are optimized for each pathogen to establish a consistent lung infection.[8]
-
Treatment: Antibiotic administration commences at a defined time after infection and is delivered systemically.
-
Endpoint: At a predetermined time point (e.g., 24 or 48 hours), the mice are euthanized, and the lungs are aseptically harvested and homogenized. The bacterial burden (CFU/lung) is quantified by plating serial dilutions. The reduction in bacterial count compared to the control group indicates the in vivo efficacy.[3][4]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of siderophore cephalosporins and carbapenem-β-lactamase inhibitor combinations are crucial to understanding their in vivo performance.
Cefiderocol: A Trojan Horse Approach
Cefiderocol employs a unique "Trojan horse" strategy to enter bacterial cells. It chelates iron, a vital nutrient for bacteria, and utilizes the bacteria's own iron transport systems to gain entry into the periplasmic space.[9][10][11] This active transport mechanism allows cefiderocol to bypass the common resistance mechanisms of porin channel mutations and efflux pumps. Once in the periplasm, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[12]
Novel Carbapenems with β-Lactamase Inhibitors
Carbapenems, like other β-lactam antibiotics, inhibit bacterial cell wall synthesis by binding to and inactivating PBPs.[13][14] However, their efficacy can be compromised by β-lactamase enzymes produced by resistant bacteria, which hydrolyze the β-lactam ring. Novel carbapenem (B1253116) combinations, such as meropenem-vaborbactam and imipenem-relebactam, include a β-lactamase inhibitor that protects the carbapenem from degradation.[15][16]
Experimental Workflow
The general workflow for conducting in vivo efficacy studies in murine models is a multi-step process designed to ensure reproducibility and reliability of the data.
Conclusion
This comparative guide demonstrates the potent in vivo efficacy of cefiderocol and novel carbapenem-β-lactamase inhibitor combinations against challenging carbapenem-resistant Gram-negative pathogens. Cefiderocol's unique mechanism of action provides a valuable therapeutic option, particularly against organisms with resistance mechanisms that impede the activity of other β-lactams. Meropenem-vaborbactam and imipenem-relebactam also exhibit robust in vivo activity, effectively restoring the efficacy of carbapenems against many β-lactamase-producing strains. The choice of agent will ultimately depend on the specific pathogen, its resistance profile, and the site of infection. The data and protocols presented herein provide a foundation for further research and informed clinical decision-making in the ongoing battle against antimicrobial resistance.
References
- 1. Efficacy of Humanized Exposures of Cefiderocol (S-649266) against a Diverse Population of Gram-Negative Bacteria in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacy of Relebactam (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A comparative study on the safety profiles of Cefetecol and similar compounds
For Immediate Release
This guide provides a comprehensive comparison of the safety profiles of the novel siderophore cephalosporin, Cefiderocol, and other notable cephalosporins. The content is intended for researchers, scientists, and drug development professionals, offering a consolidated view of preclinical and clinical safety data to support further investigation and development in the field of antibacterial agents.
It is important to note that direct preclinical safety data for the compound "Cefetecol" is not available in the public domain, as its clinical development was not pursued. Therefore, this guide focuses on the approved and clinically relevant siderophore cephalosporin, Cefiderocol, as a case study and compares it with other key cephalosporins to provide a representative safety assessment.
Executive Summary
Cephalosporins are a cornerstone of antibacterial therapy, valued for their broad spectrum of activity and generally favorable safety profile. However, as with all therapeutics, they are associated with a range of adverse effects. This guide delves into the safety profiles of Cefiderocol, a first-in-class siderophore cephalosporin, and compares it with established and novel compounds such as Ceftriaxone, Cefepime (B1668827), Ceftaroline (B109729) fosamil, and Ceftolozane/tazobactam. The analysis covers key safety aspects including common adverse events, organ-specific toxicities, and the underlying mechanistic pathways.
Comparative Safety Data
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) and other safety-related findings for Cefiderocol and comparator compounds based on clinical trial data.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (%)
| Adverse Event | Cefiderocol | Imipenem-Cilastatin | Meropenem | Ceftriaxone | Cefepime | Ceftaroline fosamil | Ceftolozane/tazobactam |
| Gastrointestinal | |||||||
| Diarrhea | 9.0 | 8.1 | 6.4 | 2.5 - 6.2 | 1.9 - 6.2 | 4-8 | 6.2 |
| Nausea | 4.0 | 6.8 | 3.3 | - | 2.8 | 3-4 | 7.9 |
| Vomiting | 3.0 | 4.1 | 3.3 | - | - | 5 | - |
| Constipation | 3.0 | 2.0 | 1.0 | - | - | - | 3.9 |
| Nervous System | |||||||
| Headache | 2.0 | 4.7 | 2.0 | - | >2 | - | 5.8 |
| Seizures | <1 | <1 | <1 | Rare | Rare | Rare | Rare |
| Skin & Hypersensitivity | |||||||
| Rash | 2.0 | 2.0 | 1.0 | 1.7 | >2 | 7 | - |
| General | |||||||
| Pyrexia (Fever) | - | - | - | - | >2 | 3 | 5.6 |
| Laboratory Abnormalities | |||||||
| Increased Liver Transaminases | 2.0 | 4.1 | 2.0 | 16 | - | - | 11.9 |
Data compiled from various clinical trials and prescribing information. Frequencies can vary based on patient population and study design.
Table 2: Summary of Preclinical Toxicology Findings
| Compound | Single-Dose Toxicity (LD50) | Repeated-Dose Toxicity (Target Organs & NOAEL) | Genotoxicity | Reproductive & Developmental Toxicity |
| Cefiderocol | Data not publicly available | Ocular (topical application): Minimally toxic to rabbit ocular surface at 50 mg/ml.[1][2] | Data not publicly available | Data not publicly available |
| Ceftriaxone | Data not publicly available | Rat (6-month study): NOAEL of 0.5 g/kg/day. Findings included reversible anemia (injection site-related), cecum dilatation, and persistent bile duct dilatation in a few animals.[1][3] | No evidence of mutagenic activity in Ames test, micronucleus test, and chromosomal aberration assays.[4] | No evidence of embryotoxicity, fetotoxicity, or teratogenicity in mice and rats at doses up to 20 times the usual human dose.[5] |
| Cefepime | Data not publicly available | Rat (subcutaneous): Kidney and adrenal weight increases at 1,000 mg/kg. Cecal enlargement observed.[6] | Positive for clastogenicity in primary human lymphocytes in vitro, but negative in Chinese hamster ovary cells and in in vivo mouse assays.[7] | No untoward effects on fertility in rats. Not embryocidal or teratogenic in rats, mice, or rabbits.[6][8] |
| Ceftaroline fosamil | Data not publicly available | Rat & Monkey: Kidneys and CNS identified as target organs. NOAEL in juvenile rats was 270 mg/kg.[9][10] | Clastogenic in vitro in the absence of metabolic activation, but negative in other in vitro and in vivo assays (bacterial reverse mutation, mouse lymphoma, unscheduled DNA synthesis, micronucleus test).[2][9] | No impairment of fertility in rats. No developmental toxicity in rats or rabbits.[9] |
| Ceftolozane/tazobactam | Data not publicly available | Kidney and Liver identified as potential target organs through prolonged or repeated exposure.[11] | Data not publicly available | No adverse developmental outcomes in rats or mice.[12] |
Experimental Protocols
The safety evaluation of cephalosporins follows established international guidelines, such as those from the International Council for Harmonisation (ICH). Below are representative protocols for key non-clinical safety studies.
Repeated-Dose Toxicity Studies
-
Objective: To characterize the toxicological profile following repeated administration and to identify potential target organs and a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology (based on a representative 6-month rodent study for Ceftriaxone)[1][3]:
-
Test System: Sprague-Dawley rats.
-
Administration: Daily subcutaneous injections for 6 months.
-
Dose Groups: Multiple dose levels (e.g., 0.25, 0.5, 1, and 2 g/kg/day) and a vehicle control group.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at specified intervals to assess parameters like red blood cell count, liver enzymes, and kidney function markers.
-
Urinalysis: Conducted at selected time points.
-
Pharmacokinetics: Blood samples taken to determine drug exposure (AUC) and half-life.
-
-
Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.
-
Recovery Groups: A subset of animals may be kept for a treatment-free period to assess the reversibility of any findings.
-
Genotoxicity Assays
-
Objective: To assess the potential of the compound to cause genetic damage.
-
Methodology (a standard battery as performed for Ceftaroline fosamil)[2][9]:
-
Bacterial Reverse Mutation Assay (Ames Test): The test compound is incubated with several strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation. An increase in the number of revertant colonies indicates mutagenicity.
-
In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay): Mammalian cells are exposed to the test compound. Mutations at a specific gene locus are quantified.
-
In Vitro Chromosomal Aberration Assay: Human or other mammalian cells (e.g., human peripheral blood lymphocytes) are treated with the compound. Cells are then arrested in metaphase and examined for chromosomal damage.
-
In Vivo Micronucleus Test: Rodents are treated with the test compound. Bone marrow is harvested, and immature erythrocytes are examined for the presence of micronuclei, which are fragments of chromosomes left behind after cell division.
-
Reproductive and Developmental Toxicity Studies
-
Objective: To evaluate the potential effects of the compound on fertility and embryonic/fetal development.
-
Methodology (based on studies for Cefepime)[6]:
-
Fertility and Early Embryonic Development: Male and female rats are dosed before and during mating. Females continue to be dosed through implantation. Effects on mating performance, fertility, and early embryonic development are assessed.
-
Embryo-Fetal Development: Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
-
Prenatal and Postnatal Development: Pregnant rats are dosed from implantation through lactation. The effects on maternal behavior, parturition, and the growth and development of the offspring are evaluated.
-
Mechanistic Pathways of Adverse Effects
Understanding the molecular pathways underlying adverse effects is crucial for risk assessment and the development of safer compounds.
Cephalosporin-Induced Neurotoxicity
Cephalosporin-induced neurotoxicity, which can manifest as confusion, myoclonus, and seizures, is primarily attributed to the antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[13] This inhibitory neurotransmitter receptor is crucial for maintaining neuronal quiescence. By blocking the binding of GABA, cephalosporins can lead to a state of neuronal hyperexcitability.
References
- 1. Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rxabbvie.com [rxabbvie.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. [Reproductive and developmental toxicity studies on cefepime dihydrochloride administered subcutaneously to rats during the premating, gestation and lactation periods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fda.gov [fda.gov]
- 11. Pharmacokinetics, Safety, and Tolerability of Cefiderocol, a Novel Siderophore Cephalosporin for Gram-Negative Bacteria, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Pharmacokinetic and pharmacodynamic evaluation of ceftaroline fosamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cefetecol
The responsible management and disposal of chemical waste, including the fourth-generation cephalosporin (B10832234) antibiotic Cefetecol, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] Improper disposal of antibiotics can contribute to environmental contamination of soil and water, potentially fostering the development of antimicrobial resistance.[2] This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound in a research and drug development setting.
I. Regulatory Framework and Core Principles
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] A core principle of laboratory waste management is the stringent segregation of different waste streams.[1] Pharmaceutical waste should never be disposed of via standard trash or sewer systems unless specifically permitted by regulations for certain non-hazardous substances.[2] Laboratory disposal procedures must align with federal, state, and local regulations, as well as institutional policies.[1]
II. Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If handling the powdered form and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[4]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of the compound.[5]
III. This compound Waste Segregation and Disposal Procedures
The proper disposal route for this compound depends on the nature and concentration of the waste. It is crucial to distinguish between trace amounts, contaminated labware, and bulk quantities or stock solutions.
A. Disposal of Small Quantities and Contaminated Labware:
Disposable materials with trace contamination of this compound (e.g., gloves, weigh boats, pipette tips) should be placed in a designated, properly labeled pharmaceutical waste container.[6] This container must be clearly marked as "Hazardous Pharmaceutical Waste" or "Non-Hazardous Pharmaceutical Waste" in accordance with institutional and regulatory standards.[7] These containers are typically collected by a licensed hazardous waste disposal service for high-temperature incineration.[8]
B. Disposal of Bulk Quantities and Stock Solutions:
Concentrated solutions and unused or expired bulk quantities of this compound are considered chemical waste and must be disposed of as such.[9] These should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5] The container should be stored in a secure, designated chemical waste storage area until it is collected by a certified hazardous waste contractor.[6]
C. Management of Spills:
In the event of a this compound spill, ensure the area is well-ventilated and evacuate non-essential personnel.[6] Wear the appropriate PPE as detailed in Section II.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect all contaminated materials into a labeled, sealable container for hazardous waste.[6] This container should then be disposed of through your institution's chemical waste program.[6]
IV. Quantitative Data on Pharmaceutical Waste Disposal
The following table summarizes key quantitative data and codes relevant to the disposal of pharmaceutical waste in a laboratory setting.
| Parameter | Value/Code | Description |
| EPA Hazardous Waste Codes | P- and U-lists | These lists designate pure and commercial grade formulations of certain unused chemicals as hazardous waste.[10] While this compound is not currently on these lists, some other antibiotics are. |
| D001 | Ignitability: Applies to aqueous solutions containing 24% or more alcohol by volume.[11] | |
| D002 | Corrosivity: Applies to solutions with a pH ≤ 2 or ≥ 12.5.[11] | |
| D009 | Toxicity: For wastes containing mercury (e.g., from thimerosal (B151700) preservative) at a concentration of ≥ 0.2 mg/L.[11] | |
| Recommended Incineration Temperature | >1100°C | High-temperature incineration is recommended to ensure the complete destruction of the active pharmaceutical ingredient.[6] |
V. Experimental Protocol: Chemical Degradation of Cephalosporins
While high-temperature incineration is the standard for disposal, understanding the degradation pathways of cephalosporins can be relevant for research into environmental fate and potential on-site inactivation methods. The following is an example protocol for studying the degradation of a cephalosporin antibiotic using UV-C irradiation, which could be adapted for this compound.
Objective: To assess the degradation of this compound and the reduction in its antimicrobial activity upon exposure to UV-C light.
Materials:
-
This compound standard
-
UV-C reactor with a mercury vapor lamp
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS) system
-
Bacterial strains for susceptibility testing (e.g., Staphylococcus aureus, Escherichia coli)
-
Broth microdilution assay materials
Methodology:
-
Sample Preparation: Prepare an aqueous solution of this compound at a known initial concentration.[6]
-
UV-C Irradiation: Place the this compound solution in the UV-C reactor. Irradiate the solution, collecting aliquots at various time points (e.g., 0, 15, 30, 45, 60 minutes).[6]
-
Degradation Analysis (HPLC/MS): Analyze the collected aliquots using HPLC/MS to determine the concentration of the parent this compound molecule and to identify any major degradation byproducts.[6]
-
Antimicrobial Susceptibility Testing: Use the irradiated solutions from each time point to perform a broth microdilution susceptibility test against the selected bacterial strains. Determine the Minimum Inhibitory Concentration (MIC) for each sample.[6] An increase in the MIC value over time indicates a decrease in the solution's antimicrobial activity.[6]
-
Data Analysis: Quantify the percentage of this compound degradation over time. Correlate the changes in MIC values with the degradation curve to assess the relationship between the loss of the parent compound and the reduction in its biological activity.[6]
VI. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Laboratory Disposal Workflow.
References
- 1. This compound | C20H25N5O13S2 | CID 11954345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound anhydrous | C20H17N5O9S2 | CID 9807169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. pwaste.com [pwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Cefetecol
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Cefetecol, a cephalosporin-based compound. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment and prevent occupational exposure.
This compound is a broad-spectrum, fourth-generation cephalosporin (B10832234) antibiotic.[1] Like other β-lactam antibiotics, it functions by inhibiting bacterial cell wall synthesis.[2][3] Due to its potent biological activity and potential for sensitization, stringent safety measures are imperative during its handling and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment (PPE) for handling this compound. This is based on established guidelines for handling cephalosporin antibiotics to minimize exposure risk.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile). Change frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
Operational Plan: Handling this compound
All handling of this compound powder must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow:
Detailed Experimental Protocol for Solution Preparation:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a suitable container on a calibrated analytical balance inside the chemical fume hood. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent to the this compound powder. The choice of solvent will be experiment-dependent.
-
Mixing: Gently swirl the container to wet the powder. If necessary, vortex or sonicate the solution until the this compound is completely dissolved.
-
Use: The this compound solution is now ready for experimental use.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container |
| Solid this compound Waste | Labeled, sealed hazardous waste container. |
| Liquid this compound Waste | Labeled, sealed hazardous waste container. |
| Contaminated Sharps | Puncture-resistant sharps container. |
| Contaminated PPE | Biohazard waste bag. |
Disposal Workflow:
All waste containers must be clearly labeled with the contents and associated hazards. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of hazardous chemical waste.
By adhering to these procedures, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
